molecular formula C17H18Cl2FN3O3 B029996 Clinafloxacin hydrochloride CAS No. 105956-99-8

Clinafloxacin hydrochloride

Numéro de catalogue: B029996
Numéro CAS: 105956-99-8
Poids moléculaire: 402.2 g/mol
Clé InChI: BMACYHMTJHBPOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clinafloxacin is a fluoroquinolone antibiotic that displays broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and anaerobic pathogens by inhibiting the bacterial regulatory enzyme DNA gyrase (IC50 = 0.92 µg/ml) as well as topoisomerase IV (IC50 = 1.62 µg/ml).>Clinafloxacin is an antimicrobial antibiotic that displays broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and anaerobic pathogens by inhibiting the bacterial regulatory enzyme DNA gyrase (IC50 = 0.92 µg/ml) as well as topoisomerase IV (IC50 = 1.62 µg/ml).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3.ClH/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9;/h5,7-9H,1-4,6,20H2,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMACYHMTJHBPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909839
Record name 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105956-99-8
Record name 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105956-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clinafloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clinafloxacin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLINAFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G17M59V0FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Clinafloxacin Hydrochloride's Mechanism of Action Against Topoisomerase IV: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clinafloxacin (B351), a fourth-generation fluoroquinolone, exhibits potent antibacterial activity against a broad spectrum of pathogens, including resistant strains of Streptococcus pneumoniae. Its efficacy is rooted in the dual targeting of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This technical guide provides a detailed examination of the molecular mechanism by which clinafloxacin hydrochloride inhibits topoisomerase IV. It delves into the biochemical interactions, quantitative inhibition data, relevant experimental methodologies, and the structural basis for its potent activity, offering a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction: The Fluoroquinolone-Topoisomerase IV Axis

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are crucial enzymes that modulate DNA topology, facilitating processes such as DNA replication, segregation, and repair.[1][2] Topoisomerase IV, a heterotetrameric enzyme composed of two ParC and two ParE subunits, is primarily responsible for the decatenation of interlinked daughter chromosomes following DNA replication, a critical step for cell division.[2]

Fluoroquinolones exert their bactericidal effects by targeting these enzymes. The fundamental mechanism involves the stabilization of a transient intermediate in the topoisomerase catalytic cycle, the "cleavage complex," in which the enzyme is covalently bound to cleaved DNA.[2] This drug-enzyme-DNA ternary complex obstructs the movement of replication forks and transcription machinery, leading to double-strand DNA breaks and ultimately, cell death.[3] Clinafloxacin, distinguished by a C-8 chlorine substituent, has demonstrated exceptional potency against Gram-positive bacteria, largely attributed to its effective inhibition of both topoisomerase IV and DNA gyrase.[1][4]

The Core Mechanism: Poisoning Topoisomerase IV

The inhibitory action of clinafloxacin against topoisomerase IV is not one of simple competitive or non-competitive inhibition of the enzyme's catalytic activity. Instead, it acts as a "topoisomerase poison." The mechanism can be dissected into the following key stages:

  • Binding to the Enzyme-DNA Complex: Topoisomerase IV first binds to DNA and introduces a transient double-strand break in one DNA segment (the G-gate).

  • Formation of the Ternary Cleavage Complex: Clinafloxacin intercalates into the cleaved DNA at the site of the break and interacts with both the DNA and the ParC subunits of topoisomerase IV. This interaction is mediated by a magnesium ion-water bridge, which is a characteristic feature of fluoroquinolone binding.[5]

  • Stabilization of the Cleavage Complex: The presence of clinafloxacin inhibits the religation of the cleaved DNA strands, effectively trapping the topoisomerase IV on the DNA in a covalent complex.

  • Induction of DNA Damage: The stabilized ternary complex acts as a physical barrier to DNA replication and transcription, leading to the accumulation of double-strand breaks and the induction of the SOS DNA repair system.[3] This accumulation of chromosomal damage is the primary cause of the bactericidal activity of clinafloxacin.

The dual-targeting nature of clinafloxacin, with a modest preference for gyrase in S. pneumoniae, makes the development of high-level resistance more challenging, as mutations in both target enzymes are required for a significant increase in the minimum inhibitory concentration (MIC).[1][4]

Below is a diagram illustrating the logical flow of clinafloxacin's mechanism of action against topoisomerase IV.

clinafloxacin_mechanism Clinafloxacin Mechanism of Action on Topoisomerase IV cluster_catalytic_cycle Topoisomerase IV Catalytic Cycle cluster_inhibition Clinafloxacin Inhibition TopoIV Topoisomerase IV DNA_binding Binds to DNA TopoIV->DNA_binding Cleavage Transient DNA Cleavage DNA_binding->Cleavage Religation DNA Religation Cleavage->Religation Ternary_Complex Stabilized Ternary (TopoIV-DNA-Clinafloxacin) Cleavage Complex Cleavage->Ternary_Complex Traps this state Religation->TopoIV Clinafloxacin Clinafloxacin Clinafloxacin->Ternary_Complex Intercalates and binds Replication_Block Replication Fork Stall Ternary_Complex->Replication_Block DSBs Double-Strand Breaks Replication_Block->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Logical flow of clinafloxacin's inhibitory action on topoisomerase IV.

Quantitative Data: In Vitro Inhibition

The potency of clinafloxacin against Streptococcus pneumoniae topoisomerase IV has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) and the concentration causing 25% DNA cleavage (CC25) are key metrics for evaluating efficacy.

Compound Target Enzyme Assay Type IC50 (µg/mL) CC25 (µg/mL) Reference
Clinafloxacin Topoisomerase IVDNA Decatenationdata not availabledata not available[6]
DNA Cleavagedata not available0.25[6]
DNA GyraseDNA Supercoiling1.25data not available[6]
DNA Cleavage2.5data not available[6]
Ciprofloxacin Topoisomerase IVDNA Decatenationdata not availabledata not available[6]
DNA Cleavagedata not available2.5[6]
DNA GyraseDNA Supercoiling25data not available[6]
DNA Cleavage>80data not available[6]
Sparfloxacin Topoisomerase IVDNA Decatenationdata not availabledata not available[6]
DNA Cleavagedata not available2.5[6]
DNA GyraseDNA Supercoiling25data not available[6]
DNA Cleavage80data not available[6]

Note: IC50 values for decatenation and CC25 values for gyrase cleavage for clinafloxacin were not explicitly provided in the cited literature, though the data indicates clinafloxacin's high potency.

The in vivo relevance of this potent in vitro activity is reflected in the low Minimum Inhibitory Concentrations (MICs) of clinafloxacin against S. pneumoniae.

S. pneumoniae Strain Genotype Clinafloxacin MIC (µg/mL) Reference
7785 (Wild-Type)gyrA+ parC+0.125[1]
2C6, 2C7gyrA+ parC (mutant)0.25[1]
1S1, 1S4gyrA (mutant) parC+0.25[1]
3C4, 2S1, 2S4gyrA (mutant) parC (mutant)1.0[1]

Experimental Protocols

The study of clinafloxacin's effect on topoisomerase IV involves several key in vitro experiments. Below are representative methodologies for the DNA decatenation and DNA cleavage assays.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity is observed as a decrease in the amount of decatenated product.

Materials:

  • Purified S. pneumoniae topoisomerase IV (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA)

  • Decatenation Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 1 mM ATP, 50 µg/mL bovine serum albumin)

  • This compound stock solution

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose (B213101) gel (1%) in TBE or TAE buffer

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing decatenation buffer, kDNA, and varying concentrations of clinafloxacin. Include a no-drug control and a no-enzyme control.

  • Initiate the reaction by adding topoisomerase IV to each mixture.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

  • Stain the gel and visualize the DNA bands under UV light.

  • Quantify the intensity of the decatenated DNA bands to determine the IC50 value of clinafloxacin.

The following diagram illustrates the workflow for the topoisomerase IV decatenation assay.

decatenation_workflow Topoisomerase IV Decatenation Assay Workflow Start Start Prepare_Mixtures Prepare Reaction Mixtures (Buffer, kDNA, Clinafloxacin) Start->Prepare_Mixtures Add_Enzyme Add Topoisomerase IV Prepare_Mixtures->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (SDS/EDTA) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize DNA Gel_Electrophoresis->Visualize Quantify Quantify Decatenated DNA (Determine IC50) Visualize->Quantify End End Quantify->End

Caption: Workflow for the topoisomerase IV decatenation assay.

Topoisomerase IV DNA Cleavage Assay

This assay directly measures the formation of the drug-stabilized cleavage complex. It assesses the conversion of supercoiled plasmid DNA into a linear form upon treatment with a denaturing agent (SDS), which traps the covalent complex.

Materials:

  • Purified S. pneumoniae topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage Buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl2, 10 mM DTT, 100 mM potassium glutamate)

  • This compound stock solution

  • SDS solution (10%)

  • Proteinase K

  • Loading Dye

  • Agarose gel (1%) in TBE or TAE buffer

  • DNA stain

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and varying concentrations of clinafloxacin.

  • Add topoisomerase IV to each mixture.

  • Incubate at 37°C for 30-60 minutes to allow for complex formation.

  • Add SDS to a final concentration of 1% to trap the covalent complex, followed by proteinase K to digest the enzyme.

  • Incubate at 45-50°C for 30-60 minutes.

  • Add loading dye and load the samples onto an agarose gel.

  • Perform electrophoresis to separate supercoiled, nicked, and linear DNA.

  • Stain the gel and visualize the DNA bands.

  • Quantify the amount of linear DNA to determine the concentration of clinafloxacin that stimulates DNA cleavage (e.g., CC25).

Structural Insights: The Clinafloxacin Binding Pocket

X-ray crystallography studies of fluoroquinolones in complex with S. pneumoniae topoisomerase IV and DNA have provided invaluable insights into the molecular basis of their inhibitory activity.[7][8][9][10] Although a detailed residue-by-residue interaction map for clinafloxacin is best obtained from the primary crystallographic data, the available literature indicates that:

  • Intercalation: Two molecules of the fluoroquinolone bind in the DNA gate, intercalating between the base pairs at the cleavage site.[8]

  • Key Residues: The binding pocket is formed by residues from the ParC subunit, particularly within the quinolone resistance-determining region (QRDR). In S. pneumoniae, key residues analogous to Ser-79 and Asp-83 in E. coli are critical for quinolone interaction and are common sites for resistance mutations.[1]

  • Water-Metal Ion Bridge: A non-catalytic Mg2+ ion, coordinated by water molecules, bridges the C3-carboxylate and C4-keto groups of the fluoroquinolone to the side chains of the serine and acidic residues in the QRDR of ParC.[5] This bridge is a crucial component of the binding interaction for most clinically relevant fluoroquinolones.

  • Role of the C-8 Substituent: The C-8 chloro group of clinafloxacin is positioned in a way that likely contributes to the overall binding affinity and potency of the drug.[1][11] Substituents at this position can influence the conformation of the drug within the binding pocket and may form additional interactions with the enzyme or DNA.

The following diagram depicts the key components and their relationships within the stabilized ternary complex.

ternary_complex Clinafloxacin-Topo IV-DNA Ternary Complex TopoIV Topoisomerase IV (ParC subunits) DNA Cleaved DNA Clinafloxacin Clinafloxacin Clinafloxacin->DNA Intercalates Mg_Bridge Mg2+-Water Bridge Clinafloxacin->Mg_Bridge Chelates C8_Chloro C8-Chloro Group Clinafloxacin->C8_Chloro Possesses QRDR QRDR Residues (e.g., Ser, Asp/Glu) Mg_Bridge->QRDR Coordinates with QRDR->TopoIV Part of C8_Chloro->TopoIV Potential interaction

Caption: Key interactions in the ternary complex.

Conclusion

This compound's potent inhibitory action against topoisomerase IV is a cornerstone of its antibacterial efficacy, particularly against Gram-positive pathogens like S. pneumoniae. Its mechanism, centered on the stabilization of the covalent enzyme-DNA cleavage complex, leads to catastrophic DNA damage and cell death. The dual targeting of both topoisomerase IV and DNA gyrase, coupled with its high in vitro potency, underscores its clinical potential and provides a lower propensity for the development of resistance. The structural and mechanistic insights detailed in this guide offer a foundation for the rational design of next-generation fluoroquinolones and other topoisomerase inhibitors to combat the growing threat of antibiotic resistance.

References

solubility of Clinafloxacin hydrochloride in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Clinafloxacin hydrochloride in various aqueous and organic solvents. The information is compiled from publicly available scientific literature and technical data sheets. This document is intended to serve as a resource for researchers and professionals involved in the development and formulation of pharmaceutical products containing this compound.

Quantitative Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation development. The following table summarizes the available quantitative and qualitative solubility data for Clinafloxacin and its hydrochloride salt. It is important to note that solubility can be significantly affected by experimental conditions such as temperature, pH, and the use of techniques like sonication. Discrepancies in the reported values may be attributable to variations in these conditions.

Solvent SystemCompound FormSolubilityTemperature (°C)pHNotes
Aqueous Solvents
WaterThis compound≥13.13 mg/mLNot SpecifiedNot SpecifiedWith ultrasonic treatment.
WaterClinafloxacin1 mg/mL (2.73 mM)Not SpecifiedNot SpecifiedSonication is recommended.[1]
Aqueous BufferClinafloxacin>54.9 µg/mLNot Specified7.4Mean of results.[2]
Organic Solvents
MethanolClinafloxacin~2 mg/mL25Not Applicable[3]
DMSOClinafloxacin1.83 mg/mL (5 mM)Not SpecifiedNot ApplicableSonication is recommended.[1]
DMSOClinafloxacin2 mg/mL (5.47 mM)80Not ApplicableRequires ultrasonic and warming.[4]
DMSOThis compoundSolubleNot SpecifiedNot Applicable[5]
DMSOThis compoundInsolubleNot SpecifiedNot Applicable
EthanolThis compoundInsolubleNot SpecifiedNot Applicable
5% TFAClinafloxacin3.02 mg/mL (8.25 mM)25Not Applicable[6]

Note on Conflicting Data: There are conflicting reports regarding the solubility of Clinafloxacin and its hydrochloride salt in DMSO. While one source indicates insolubility[5], others provide quantitative values, suggesting that solubility can be achieved, possibly with the aid of sonication and heating[1][4]. The hydrochloride salt form is generally expected to enhance aqueous solubility. The solubility of fluoroquinolones as a class is known to be pH-dependent, with higher solubility at acidic and alkaline pH values and lower solubility near their isoelectric point[7][8][9].

Experimental Protocols for Solubility Determination

A standardized and reproducible methodology is crucial for obtaining reliable solubility data. The Equilibrium Solubility Method (Shake-Flask Method) is the gold standard for determining the thermodynamic solubility of a compound.

Principle

An excess amount of the solid drug is added to a specific solvent and agitated in a sealed container at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved drug in the supernatant represents its solubility in that solvent under the given conditions.

Materials and Equipment
  • This compound powder

  • Selected solvents (e.g., purified water, phosphate (B84403) buffers of various pH, methanol, ethanol, DMSO)

  • Volumetric flasks, pipettes, and other calibrated glassware

  • Analytical balance

  • Shaker or orbital incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Vials for sample collection

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Detailed Methodology: Shake-Flask Method
  • Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, use purified water or buffers of specific pH values.

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of flasks or vials. The excess solid should be clearly visible throughout the experiment.

  • Incubation: Add a precise volume of the pre-equilibrated solvent to each flask. Seal the flasks to prevent solvent evaporation.

  • Equilibration: Place the flasks in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached[10][11].

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a chemically compatible syringe filter.

  • Dilution: If necessary, dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantitative analysis of fluoroquinolones in solution[12][13][14][15][16].

Example HPLC Conditions for Fluoroquinolone Analysis
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14][16].

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.025 M phosphoric acid adjusted to pH 3.0 with triethylamine) and an organic modifier (e.g., acetonitrile)[16]. A common composition is an 87:13 (v/v) ratio of buffer to acetonitrile[16].

  • Flow Rate: Typically 1.0 to 1.5 mL/min[13][15].

  • Detection Wavelength: UV detection at approximately 278 nm, which is near the absorbance maximum for many fluoroquinolones[14][16].

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C or 35 °C, to ensure reproducibility[14][16].

  • Injection Volume: Typically 10 to 20 µL.

Calibration

A standard calibration curve should be prepared using known concentrations of this compound in the same solvent as the samples. The peak area from the HPLC chromatogram is plotted against the concentration to generate a linear regression model, which is then used to determine the concentration of the unknown samples.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method coupled with HPLC analysis.

Solubility_Determination_Workflow cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis prep_solvent Prepare Solvents (e.g., Buffers, Organic Solvents) add_solvent Add Solvent to Drug prep_solvent->add_solvent weigh_drug Weigh Excess Clinafloxacin HCl weigh_drug->add_solvent shake Agitate at Constant Temp (e.g., 24-72h) add_solvent->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant (e.g., 0.45 µm) centrifuge->filter dilute Dilute Sample filter->dilute hplc HPLC-UV Analysis dilute->hplc calculate Calculate Concentration (vs. Calibration Curve) hplc->calculate

Caption: Experimental workflow for solubility determination.

References

Clinafloxacin Hydrochloride: A Technical Overview of Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetics in Humans

The pharmacokinetics of clinafloxacin (B351) have been evaluated in healthy volunteers and specific patient populations following single and multiple intravenous (IV) and oral administrations.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of clinafloxacin in humans.

Table 1: Single-Dose Pharmacokinetics of Intravenous Clinafloxacin Hydrochloride in Healthy Adults [1]

Parameter50 mg100 mg200 mg400 mg
Cmax (µg/mL) 0.9 ± 0.21.6 ± 0.33.3 ± 0.66.2 ± 1.0
AUC₀-∞ (µg·h/mL) 3.2 ± 0.66.0 ± 1.212.8 ± 2.625.6 ± 5.2
t½ (h) 4.9 ± 1.05.2 ± 1.05.6 ± 1.25.8 ± 1.1
CL (mL/min) 278 ± 58292 ± 67269 ± 55269 ± 55
Vd (L) 119 ± 25130 ± 29129 ± 28128 ± 28
Ae₀-₄₈ (% dose) 63 ± 1165 ± 1060 ± 957 ± 8

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution at steady state; Ae₀-₄₈: Percentage of dose excreted unchanged in urine over 48 hours.

Table 2: Single-Dose Pharmacokinetics of Oral this compound in Healthy Adults [1][2]

Parameter25 mg50 mg100 mg200 mg400 mg
Cmax (µg/mL) 0.2 ± 0.10.4 ± 0.10.8 ± 0.21.5 ± 0.33.0 ± 0.6
Tmax (h) 0.7 ± 0.30.8 ± 0.31.0 ± 0.41.2 ± 0.51.5 ± 0.6
AUC₀-∞ (µg·h/mL) 0.9 ± 0.21.8 ± 0.43.8 ± 0.87.9 ± 1.716.2 ± 3.5
t½ (h) 4.6 ± 0.94.8 ± 1.05.1 ± 1.05.4 ± 1.15.9 ± 1.2
Oral Bioavailability (F) ~90%~90%~90%~90%~90%

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; F: Absolute oral bioavailability.

Table 3: Multiple-Dose Pharmacokinetics of Oral this compound in Healthy Adults (200 mg Twice Daily) [1]

ParameterDay 1Day 7
Cmax (µg/mL) 1.6 ± 0.41.9 ± 0.5
Tmax (h) 1.3 ± 0.51.4 ± 0.6
AUC₀-₁₂ (µg·h/mL) 8.4 ± 1.810.2 ± 2.2
t½ (h) 5.6 ± 1.26.1 ± 1.3
Cmin (µg/mL) -0.3 ± 0.1

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-₁₂: Area under the plasma concentration-time curve over a 12-hour dosing interval; t½: Elimination half-life; Cmin: Trough plasma concentration.

Key Pharmacokinetic Characteristics in Humans:
  • Absorption: Clinafloxacin is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) generally reached within 0.7 to 2 hours.[1][2][3]

  • Bioavailability: The absolute oral bioavailability of clinafloxacin is high, approximately 90%, and does not appear to be dose-dependent.[1][3]

  • Distribution: The volume of distribution of clinafloxacin is large, exceeding total body water, which suggests extensive tissue penetration.[1]

  • Metabolism and Excretion: A significant portion of the administered clinafloxacin dose, ranging from 40% to 75%, is excreted unchanged in the urine.[1] This indicates that renal clearance is a major pathway of elimination.[4] The remainder is likely eliminated through non-renal routes, including metabolism.

  • Half-life: The terminal elimination half-life of clinafloxacin in subjects with normal renal function is approximately 5 to 7 hours.[1]

  • Linearity: The pharmacokinetics of clinafloxacin appear to be linear over the therapeutic dose range, with Cmax and AUC increasing proportionally with the dose.[1]

  • Effect of Renal Impairment: In subjects with decreased renal function, the clearance of clinafloxacin is reduced, leading to higher plasma concentrations and a prolonged elimination half-life.[5] This suggests that dose adjustments may be necessary for patients with significant renal impairment.

Preclinical Pharmacokinetics: A General Overview

  • Rats: Fluoroquinolones generally exhibit good oral absorption in rats. Elimination is often a combination of renal and hepatic pathways.

  • Dogs: Oral bioavailability of fluoroquinolones in dogs can be more variable than in other species and may be influenced by the formulation. They typically have a large volume of distribution.

  • Monkeys: Non-human primates are often used in preclinical studies to predict human pharmacokinetics. However, species-specific differences in metabolism and transporter activity can lead to variations in bioavailability and clearance.[6] For some fluoroquinolones, oral bioavailability in monkeys has been shown to be a reasonable predictor for humans.

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic evaluation of this compound.

Clinical Pharmacokinetic Study Protocol

A typical clinical study to assess the pharmacokinetics and oral bioavailability of clinafloxacin would involve a randomized, crossover design.

  • Subject Recruitment: Healthy adult volunteers, after providing informed consent, would be screened for inclusion based on predefined criteria (e.g., age, weight, normal renal and hepatic function).

  • Drug Administration:

    • Intravenous (IV) Administration: A single dose of this compound would be administered as a constant-rate intravenous infusion over a specified period (e.g., 60 minutes).[1]

    • Oral Administration: A single oral dose of this compound would be administered with a standardized volume of water after an overnight fast.[1]

  • Blood Sampling: Serial blood samples would be collected from a peripheral vein at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Urine Collection: Total urine output would be collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours) to determine the extent of renal excretion.[1]

  • Sample Processing and Storage: Blood samples would be collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma. Plasma and urine samples would be stored frozen (e.g., at -20°C or -70°C) until analysis.[4]

  • Bioanalytical Method: The concentration of clinafloxacin in plasma and urine samples would be determined using a validated bioanalytical method, typically high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.[1]

  • Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd. Oral bioavailability (F) would be calculated as the ratio of the dose-normalized AUC after oral administration to the dose-normalized AUC after IV administration.[1]

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

A representative HPLC method for the quantification of clinafloxacin in human plasma is described below. This method is based on common practices for the analysis of fluoroquinolones.

  • Sample Preparation (Protein Precipitation):

    • To a 0.5 mL aliquot of plasma, an internal standard is added.

    • A protein precipitating agent, such as acetonitrile (B52724) or perchloric acid, is added to the plasma sample.[4]

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M citric acid with ion-pairing agents) and an organic modifier (e.g., acetonitrile).[1] The pH of the mobile phase is adjusted to ensure optimal separation.

    • Flow Rate: A constant flow rate, typically around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

    • Detection:

      • UV Detection: The column effluent is monitored at a wavelength of maximum absorbance for clinafloxacin, typically around 340 nm.[1]

      • Fluorescence Detection: Alternatively, a fluorescence detector can be used for enhanced sensitivity, with appropriate excitation and emission wavelengths.

  • Method Validation: The analytical method would be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.

Visualizations

Experimental Workflow for a Human Pharmacokinetic Study

The following diagram illustrates the typical workflow for determining the pharmacokinetic profile and oral bioavailability of this compound in humans.

G cluster_study_setup Study Setup cluster_dosing Dosing (Crossover Design) cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis & Reporting subject_recruitment Subject Recruitment (Healthy Volunteers) informed_consent Informed Consent subject_recruitment->informed_consent screening Screening & Enrollment informed_consent->screening iv_dose Intravenous (IV) Administration screening->iv_dose oral_dose Oral Administration screening->oral_dose washout Washout Period iv_dose->washout blood_sampling Serial Blood Sampling iv_dose->blood_sampling urine_collection Fractional Urine Collection iv_dose->urine_collection oral_dose->washout oral_dose->blood_sampling oral_dose->urine_collection sample_processing Plasma & Urine Processing blood_sampling->sample_processing urine_collection->sample_processing bioanalysis HPLC Analysis (Clinafloxacin Quantification) sample_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis bioavailability_calc Oral Bioavailability Calculation pk_analysis->bioavailability_calc report Final Study Report bioavailability_calc->report

Caption: Workflow of a clinical pharmacokinetic study.

Logical Relationship of Clinafloxacin's Disposition

The following diagram illustrates the logical relationships involved in the absorption, distribution, metabolism, and excretion (ADME) of orally administered this compound.

ADME cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration (Clinafloxacin HCl) gi_tract Gastrointestinal Tract oral_admin->gi_tract absorption Absorption into Systemic Circulation gi_tract->absorption systemic_circulation Systemic Circulation (Plasma) absorption->systemic_circulation tissue_distribution Tissue Distribution systemic_circulation->tissue_distribution protein_binding Plasma Protein Binding systemic_circulation->protein_binding liver Liver (Primary Site) systemic_circulation->liver kidney Kidney systemic_circulation->kidney metabolites Metabolites liver->metabolites biliary Biliary Excretion liver->biliary urine Urine (Unchanged Drug & Metabolites) kidney->urine feces Feces biliary->feces

Caption: ADME pathway of oral clinafloxacin.

References

The Core Mechanism of Clinafloxacin Hydrochloride Phototoxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clinafloxacin (B351), a potent fluoroquinolone antibiotic, has demonstrated significant promise in combating a wide range of bacterial infections. However, its clinical development has been impeded by a notable adverse effect: phototoxicity. This technical guide provides a comprehensive exploration of the molecular mechanisms underlying clinafloxacin hydrochloride's phototoxicity. Through a detailed review of preclinical studies, this document elucidates the key events, from the initial absorption of ultraviolet A (UVA) radiation to the subsequent generation of reactive oxygen species (ROS), DNA damage, and cellular injury. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering a deeper understanding of this dose-limiting toxicity and providing a framework for the development of safer fluoroquinolone antibiotics.

Introduction

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] While highly effective, several fluoroquinolones have been associated with phototoxicity, a non-immunological, light-induced cutaneous reaction.[2] Clinafloxacin, a third-generation fluoroquinolone, exhibits potent antibacterial activity but also a high potential for phototoxicity, which has been a major factor in its limited clinical use.[1] Understanding the intricate molecular and cellular events that trigger this adverse reaction is paramount for the rational design of safer and more effective antibacterial agents.

This guide will systematically dissect the phototoxicity mechanism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The Physicochemical Basis of Phototoxicity

The phototoxic potential of clinafloxacin is intrinsically linked to its chemical structure, particularly the presence of a chlorine atom at the C-8 position of the quinolone ring.[2] Upon exposure to UVA radiation (typically in the 320-400 nm range), the clinafloxacin molecule absorbs photons, leading to its excitation to a higher energy state. This excited state is unstable and initiates a cascade of photochemical reactions.

The primary photochemical event is believed to be the photodehalogenation of the C-8 chlorine atom. This cleavage results in the formation of a highly reactive aryl cation and other radical species.[2] These reactive intermediates, along with the excited drug molecule, can then interact with molecular oxygen to generate a variety of ROS, which are the principal mediators of cellular damage.

Generation of Reactive Oxygen Species (ROS)

The interaction of photo-excited clinafloxacin and its degradation products with molecular oxygen leads to the formation of several cytotoxic ROS, primarily superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH).[3]

  • Superoxide Anion (O₂⁻): The excited clinafloxacin molecule can transfer an electron to molecular oxygen, forming the superoxide anion.

  • Hydroxyl Radical (•OH): The highly reactive hydroxyl radical can be generated through the Fenton reaction, where hydrogen peroxide (formed from the dismutation of superoxide) reacts with ferrous ions. Treatment of Chinese hamster ovary (CHO) cells with clinafloxacin in the presence of UVA has been shown to result in the formation of hydroxyl radicals.[3]

These ROS are highly reactive and can indiscriminately attack various cellular macromolecules, leading to widespread cellular damage.

Cellular Damage Mechanisms

The ROS generated during the photochemical degradation of clinafloxacin are the primary drivers of cellular injury, leading to lipid peroxidation, and DNA damage, and ultimately triggering cell death pathways.

Lipid Peroxidation

ROS, particularly the hydroxyl radical, can initiate a chain reaction of lipid peroxidation in cellular membranes. This process involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid, leading to the formation of a lipid radical. This radical then reacts with oxygen to form a lipid peroxyl radical, which can propagate the chain reaction by abstracting a hydrogen atom from another lipid molecule. This cascade of reactions disrupts membrane integrity, leading to increased membrane permeability and eventual cell lysis.

DNA Damage

Clinafloxacin's phototoxicity extends to the genetic material of the cell, a phenomenon known as photogenotoxicity. In the presence of UVA, clinafloxacin has been demonstrated to induce DNA strand breakage and chromosome damage.[3] Studies using the comet assay on epidermal cells of SKH-1 mice treated orally with clinafloxacin and exposed to UVA have shown a significant increase in comet tail length, indicative of DNA damage.[4] In vitro studies comparing clinafloxacin and lomefloxacin (B1199960) found them to be equally effective in causing chromosome damage and DNA strand breaks in CHO cells upon UVA exposure.[3]

Signaling Pathways in Clinafloxacin Phototoxicity

While direct damage to cellular components by ROS is a major contributor to phototoxicity, the cellular response to this stress also involves the activation of specific signaling pathways. Though direct evidence for clinafloxacin is limited, studies on cellular responses to oxidative stress and UV radiation suggest the likely involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Activation of these pathways can lead to the transcription of genes involved in inflammation, cell cycle arrest, and apoptosis, further contributing to the observed phototoxic effects.

Quantitative Data on Phototoxicity

The phototoxic potential of clinafloxacin has been assessed in various in vitro and in vivo models. The following tables summarize available quantitative data, including data from closely related and highly phototoxic fluoroquinolones, lomefloxacin and sparfloxacin, for comparative purposes.

Table 1: In Vitro Phototoxicity Data (3T3 Neutral Red Uptake Assay)

FluoroquinoloneIC50 (-UVA) (µg/mL)IC50 (+UVA) (µg/mL)Photo Irritation Factor (PIF)Mean Photo Effect (MPE)
Sparfloxacin221.57.77228.5Not Reported
Lomefloxacin>10000.332>30120.332
Ciprofloxacin>10000.326>30670.326
Levofloxacin>10000.293>34130.293
Norfloxacin>10000.177>56500.177

Table 2: In Vivo Photogenotoxicity Data (Comet Assay in SKH-1 Mouse Epidermal Cells)

TreatmentDose (mg/kg)UVA Exposure (J/cm²)Mean Comet Tail Length (µm) ± SD
Vehicle-No21.0 ± 1.4
Vehicle-Yes22.1 ± 1.6
Clinafloxacin 25No21.6 ± 1.5
Clinafloxacin 25Yes27.6 ± 2.6
Lomefloxacin20No21.8 ± 1.5
Lomefloxacin20Yes29.1 ± 3.4
Ciprofloxacin200No22.1 ± 1.8
Ciprofloxacin200Yes25.4 ± 2.5*

*Statistically significant increase compared to the irradiated vehicle control group. Data adapted from[4].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the phototoxicity of clinafloxacin.

In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay

This assay assesses the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UVA light.

  • Cell Line: Balb/c 3T3 mouse fibroblasts.

  • Methodology:

    • Cells are seeded in 96-well plates and incubated for 24 hours.

    • The cell culture medium is replaced with serial dilutions of this compound in a suitable buffer (e.g., Earle's Balanced Salt Solution) for 60 minutes. Two sets of plates are prepared.

    • One set of plates is irradiated with a specific dose of UVA light (e.g., 5 J/cm²), while the other set is kept in the dark.

    • The treatment solution is replaced with culture medium, and the cells are incubated for another 24 hours.

    • A solution of Neutral Red dye is added to the cells and incubated to allow for uptake by viable cells.

    • The cells are washed, and the incorporated dye is extracted.

    • The absorbance of the extracted dye is measured spectrophotometrically (around 540 nm).

  • Data Analysis: The concentration of the test substance that reduces cell viability by 50% (IC50) is determined for both irradiated and non-irradiated conditions. The Photo Irritation Factor (PIF) is calculated as the ratio of IC50 (-UVA) to IC50 (+UVA). A PIF value greater than 5 is generally considered indicative of phototoxic potential.[2]

In Vivo Photogenotoxicity: Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

  • Animal Model: SKH-1 hairless mice.

  • Methodology:

    • Mice are administered this compound orally at a specified dose (e.g., 25 mg/kg).[4]

    • After a set period (e.g., 30 minutes), a designated skin area (e.g., the back) is exposed to a controlled dose of UVA radiation (e.g., 23.8 J/cm²).[4]

    • A biopsy of the exposed skin is taken, and epidermal cells are isolated.

    • The isolated cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

    • The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

    • The slides are then placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and are subjected to an electric field.

    • Damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet tail."

    • The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment (the product of the tail length and the fraction of DNA in the tail).

Measurement of Reactive Oxygen Species (ROS)

Electron Spin Resonance (ESR) spectroscopy with spin trapping is a highly specific method for detecting and identifying short-lived free radicals.

  • Methodology:

    • A solution of this compound is prepared in a suitable buffer.

    • A spin trapping agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the solution. DMPO reacts with transient free radicals to form more stable radical adducts.

    • The solution is then irradiated with a UVA light source directly within the ESR spectrometer's cavity.

    • The ESR spectrum is recorded, and the characteristic signals of the DMPO-radical adducts (e.g., DMPO-OH for hydroxyl radicals) are identified and quantified.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Phototoxicity_Mechanism Clinafloxacin Clinafloxacin Hydrochloride Excited_Clinafloxacin Excited State Clinafloxacin* Clinafloxacin->Excited_Clinafloxacin UVA UVA Radiation (320-400 nm) UVA->Clinafloxacin Absorption Photodegradation Photochemical Degradation Excited_Clinafloxacin->Photodegradation Oxygen Molecular Oxygen (O₂) Excited_Clinafloxacin->Oxygen Energy Transfer Reactive_Intermediates Reactive Intermediates (e.g., Aryl Cation) Photodegradation->Reactive_Intermediates C-Cl cleavage Reactive_Intermediates->Oxygen Electron Transfer ROS Reactive Oxygen Species (O₂⁻, •OH) Oxygen->ROS Cellular_Components Cellular Macromolecules (Lipids, DNA, Proteins) ROS->Cellular_Components Oxidative Attack Lipid_Peroxidation Lipid Peroxidation Cellular_Components->Lipid_Peroxidation DNA_Damage DNA Damage (Strand Breaks) Cellular_Components->DNA_Damage Cellular_Damage Cellular Damage & Cell Death Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage

Caption: Core phototoxicity mechanism of this compound.

Experimental_Workflow_Comet_Assay Animal_Dosing 1. Oral Administration of Clinafloxacin to Mouse UVA_Exposure 2. UVA Irradiation of Skin Area Animal_Dosing->UVA_Exposure Biopsy 3. Skin Biopsy & Epidermal Cell Isolation UVA_Exposure->Biopsy Embedding 4. Cell Embedding in Agarose Gel Biopsy->Embedding Lysis 5. Cell Lysis (Alkaline Solution) Embedding->Lysis Electrophoresis 6. Alkaline Gel Electrophoresis Lysis->Electrophoresis Staining 7. DNA Staining (Fluorescent Dye) Electrophoresis->Staining Visualization 8. Fluorescence Microscopy & Image Analysis Staining->Visualization

Caption: Experimental workflow for the in vivo Comet Assay.

Signaling_Pathway Clinafloxacin_UVA Clinafloxacin + UVA ROS ROS Generation Clinafloxacin_UVA->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Inflammation Inflammatory Response MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest NFkB->Inflammation Phototoxicity Phototoxic Manifestations Inflammation->Phototoxicity Apoptosis->Phototoxicity Cell_Cycle_Arrest->Phototoxicity

Caption: Postulated signaling pathways in clinafloxacin phototoxicity.

Conclusion

The phototoxicity of this compound is a complex process initiated by the absorption of UVA radiation and the subsequent generation of reactive oxygen species. These ROS inflict damage on vital cellular components, including lipids and DNA, and are thought to activate stress-related signaling pathways, culminating in cellular dysfunction and death. The presence of the C-8 chlorine atom is a key structural determinant of this adverse effect. While the potent antibacterial activity of clinafloxacin is desirable, its phototoxic liability underscores the importance of considering photosafety in the early stages of drug development. The experimental protocols and data presented in this guide provide a framework for assessing the phototoxic risk of new chemical entities and for guiding the development of safer and more effective fluoroquinolone antibiotics. A deeper understanding of these mechanisms will ultimately contribute to the creation of novel antibacterial agents with improved safety profiles.

References

Clinafloxacin Hydrochloride: A Potent Agent Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Clinafloxacin (B351), a fluoroquinolone antibiotic, has demonstrated significant in vitro activity against a broad spectrum of anaerobic bacteria, positioning it as a subject of interest for therapeutic applications in anaerobic infections. This technical guide provides a comprehensive overview of clinafloxacin hydrochloride's activity against these challenging pathogens, detailing quantitative susceptibility data, experimental methodologies, and the underlying mechanism of action.

Quantitative Susceptibility Data

The efficacy of clinafloxacin against various anaerobic bacteria has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the in vitro activity of clinafloxacin against a range of clinically relevant anaerobic bacteria.

Gram-Negative Anaerobic BacilliMIC50 (μg/mL)MIC90 (μg/mL)% Susceptible
Bacteroides fragilis group0.250.594-100%
Bacteroides fragilis0.250.594%
Other B. fragilis group isolates0.5175%
Other Bacteroides spp.≤1≤1100%
Prevotella spp.0.250.587%
Porphyromonas spp.≤1≤1100%
Fusobacterium nucleatum≤1≤1100%
Fusobacterium mortiferum-varium group0.5179%

Table 1: In Vitro Activity of Clinafloxacin Against Gram-Negative Anaerobic Bacilli. Data compiled from multiple studies. The susceptibility breakpoint for clinafloxacin is ≤2 μg/mL.

Gram-Positive Anaerobic BacteriaMIC50 (μg/mL)MIC90 (μg/mL)% Susceptible
Non-sporing gram-positive bacilli0.5174%
Clostridium spp. (other than C. difficile)0.250.589-100%
Clostridium difficile240% at ≤2 µg/mL

Table 2: In Vitro Activity of Clinafloxacin Against Gram-Positive Anaerobic Bacteria. Data compiled from multiple studies. The susceptibility breakpoint for clinafloxacin is ≤2 μg/mL.

Experimental Protocols

The determination of clinafloxacin's in vitro activity against anaerobic bacteria predominantly relies on standardized susceptibility testing methods. The following outlines a typical experimental protocol based on the widely accepted agar (B569324) dilution technique.

Antimicrobial Susceptibility Testing: Agar Dilution Method

This method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.

1. Media Preparation:

  • Medium: Brucella-lysed blood agar is a commonly used medium for the susceptibility testing of anaerobic bacteria. Wilkins-Chalgren agar is another medium that has been used.

  • Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted to achieve the desired final concentrations in the agar.

2. Inoculum Preparation:

  • Bacterial Strains: Pure cultures of anaerobic bacterial isolates are grown in an appropriate broth medium (e.g., Schaedler broth) or on blood agar plates.

  • Standardization: The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

3. Inoculation:

  • A standardized volume of the bacterial suspension is applied to the surface of the agar plates containing different concentrations of clinafloxacin. A multipoint inoculator is often used to test multiple isolates simultaneously.

4. Incubation:

  • The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

5. Interpretation:

  • The MIC is recorded as the lowest concentration of clinafloxacin that completely inhibits the visible growth of the bacteria.

  • Quality Control: Reference strains with known MIC values, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, are included in each experiment to ensure the accuracy and reproducibility of the results.

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of clinafloxacin against anaerobic bacteria using the agar dilution method.

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start media_prep Prepare Brucella-lysed Blood Agar with Clinafloxacin Dilutions start->media_prep inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate Agar Plates with Bacterial Suspension media_prep->inoculation inoculum_prep->inoculation incubation Incubate Anaerobically (35-37°C, 48h) inoculation->incubation read_results Read Plates for Visible Growth incubation->read_results determine_mic Determine MIC: Lowest Concentration Inhibiting Growth read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for MIC determination using the agar dilution method.

Mechanism of Action

Clinafloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.

  • DNA Gyrase (a type II topoisomerase): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication.

  • Topoisomerase IV (also a type II topoisomerase): This enzyme plays a critical role in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, clinafloxacin leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

The following diagram illustrates the mechanism of action of clinafloxacin in anaerobic bacteria.

Clinafloxacin_Mechanism cluster_bacterial_cell Anaerobic Bacterial Cell clinafloxacin Clinafloxacin dna_gyrase DNA Gyrase clinafloxacin->dna_gyrase Inhibits topo_iv Topoisomerase IV clinafloxacin->topo_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication topo_iv->dna_replication dna_damage DNA Strand Breaks dna_replication->dna_damage Disruption leads to cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Mechanism of action of clinafloxacin in anaerobic bacteria.

Conclusion

This compound exhibits potent in vitro activity against a wide range of anaerobic bacteria, including clinically important species from the Bacteroides fragilis group and various Clostridium species. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a robust bactericidal effect. The standardized methodologies for susceptibility testing, such as the agar dilution method, are crucial for accurately assessing its efficacy. While clinafloxacin's clinical development has been halted due to safety concerns, the data on its potent antianaerobic activity remains valuable for research and the development of future antimicrobial agents.

Methodological & Application

Application Notes and Protocols for Clinafloxacin Hydrochloride Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinafloxacin (B351) is a fluoroquinolone antibiotic with potent, broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. In cell culture applications, clinafloxacin can be utilized for various purposes, including antibacterial studies, investigation of its effects on cellular processes, and as a selection agent. Accurate and reproducible preparation of a sterile stock solution is critical for obtaining reliable experimental results.

These application notes provide a comprehensive guide to preparing a clinafloxacin hydrochloride stock solution for use in cell culture experiments. The protocols and data presented are intended to ensure the consistent and effective use of this compound in a research setting.

Quantitative Data Summary

The solubility and stability of this compound are key parameters for the preparation of a reliable stock solution. The following table summarizes these properties based on available data. It is important to note that solubility can vary between different sources and batches of the compound.

ParameterSolventValueNotes
Molecular Weight -402.25 g/mol For the hydrochloride salt.
Solubility DMSO1.83 - 4.17 mg/mL (4.5 - 10.4 mM)[1][2]Sonication is recommended to aid dissolution.[1]
Water1 - ≥13.13 mg/mL (2.5 - ≥32.6 mM)[1]Sonication is recommended to aid dissolution.[1]
Powder Storage --20°C for up to 3 years.[2]Store desiccated and protected from light.
Stock Solution Storage DMSO-80°C for up to 2 years.[1]Aliquot to avoid repeated freeze-thaw cycles.
-20°C for up to 1 year.[1]
Recommended Working Concentration Cell Culture Medium1 - 10 µg/mLVaries depending on the cell line and application. A titration is recommended to determine the optimal concentration. For some sensitive cell lines, concentrations above 50 µg/mL may exhibit cytotoxicity.
No-Observed-Adverse-Effect-Level (NOAEL) for Cytotoxicity V79 Cells41 µMThis value can be a starting point for determining non-toxic working concentrations in other cell lines.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, deionized or distilled water (for aqueous stock, if preferred)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile serological pipettes and pipette tips

  • 0.22 µm sterile syringe filters

  • Sterile syringes

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for preparing stock solutions of compounds for cell culture.

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.02 mg of this compound (Molecular Weight: 402.25 g/mol ).

  • Dissolution:

    • Transfer the weighed powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM (e.g., add 1 mL of DMSO for 4.02 mg of powder).

    • Vortex the solution vigorously for 1-2 minutes to dissolve the powder.

    • If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.[1]

  • Sterilization (Optional but Recommended):

    • If the initial components were not sterile, or for an extra measure of sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the stock solution will be added directly to large volumes of cell culture medium.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots (e.g., 20-100 µL) in sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]

    • Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

Protocol for Diluting the Stock Solution into Cell Culture Medium
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warming: Pre-warm the cell culture medium to 37°C before adding the diluted drug to prevent precipitation.

  • Serial Dilution (Recommended): To minimize the risk of precipitation and ensure accurate dosing, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µg/mL in the cell culture medium:

    • Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of sterile PBS or cell culture medium.

    • Add the appropriate volume of the intermediate dilution to your final culture volume.

  • Direct Dilution: Alternatively, for direct dilution, add the required volume of the stock solution to the pre-warmed cell culture medium. For instance, to make a 10 µg/mL final concentration in 10 mL of medium, add 2.49 µL of the 10 mM stock solution. Ensure rapid mixing to prevent localized high concentrations that could lead to precipitation.

  • Final Mixing: Gently swirl the culture flask or plate to ensure a homogenous distribution of the compound in the medium.

Mandatory Visualizations

Clinafloxacin_Stock_Preparation_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Stock Solution Preparation (Sterile Environment) cluster_use Application in Cell Culture weigh 1. Weigh Clinafloxacin Hydrochloride Powder dissolve 2. Dissolve in Sterile DMSO (Vortex/Sonicate) weigh->dissolve Add to solvent sterilize 3. Filter Sterilize (0.22 µm filter) dissolve->sterilize aliquot 4. Aliquot into Sterile Tubes sterilize->aliquot store 5. Store at -80°C or -20°C aliquot->store thaw 6. Thaw Aliquot store->thaw For Experimental Use dilute 7. Dilute into Pre-warmed Cell Culture Medium thaw->dilute add_to_cells 8. Add to Cell Culture dilute->add_to_cells Signaling_Pathway_Inhibition Mechanism of Action of Clinafloxacin cluster_bacterial_cell Bacterial Cell clinafloxacin Clinafloxacin Hydrochloride dna_gyrase DNA Gyrase (Topoisomerase II) clinafloxacin->dna_gyrase topoisomerase_iv Topoisomerase IV clinafloxacin->topoisomerase_iv dna_replication DNA Replication & Repair dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

References

Application Note: A Robust and Sensitive HPLC Method for the Quantification of Clinafloxacin Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clinafloxacin (B351) is a broad-spectrum fluoroquinolone antibiotic that has demonstrated potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. To support pharmacokinetic and toxicokinetic studies in drug development, a reliable and validated bioanalytical method for the quantification of clinafloxacin in biological matrices such as plasma is essential. This application note describes a detailed high-performance liquid chromatography (HPLC) method for the determination of clinafloxacin hydrochloride in human plasma. The method is based on a simple protein precipitation extraction procedure followed by reversed-phase isocratic chromatography with UV detection.

Materials and Reagents

Equipment

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Experimental Protocols

1. Preparation of Solutions

  • Ion Pairing Solution (0.05 M Citric Acid, 1.15 mM Tetrabutylammonium hydroxide, 0.1% Ammonium perchlorate):

    • Dissolve the appropriate amount of citric acid in HPLC grade water to make a 0.05 M solution.

    • Add tetrabutylammonium hydroxide to a final concentration of 1.15 mM.

    • Add ammonium perchlorate to a final concentration of 0.1%.

    • Mix thoroughly and adjust the pH if necessary.

  • Mobile Phase: Prepare the mobile phase by mixing the ion pairing solution and acetonitrile in a ratio of 80:20 (v/v).[1] Degas the mobile phase before use.

  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to obtain a range of concentrations for calibration and quality control samples.

2. Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution and vortex briefly.

  • Add 1 mL of acetonitrile (as the precipitating agent) to the plasma sample.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

3. Chromatographic Conditions

The chromatographic analysis is performed using the following parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Ion Pairing Solution:Acetonitrile (80:20, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Detector UV at 340 nm[1]
Column Temperature Ambient
Run Time Approximately 10 minutes

Method Validation and Performance

The method should be validated according to standard bioanalytical method validation guidelines. Key parameters to evaluate include:

Linearity: The calibration curve for clinafloxacin in plasma was linear over the concentration range of 0.025 to 10.0 µg/mL.[1]

Accuracy and Precision: The inter-assay accuracy was reported to be within 4.9%, with an inter-assay precision of 3.7% over the quantitation range.[1]

Quantitative Data Summary

ParameterResult
Quantitation Range 0.025 - 10.0 µg/mL[1]
Inter-assay Accuracy Within 4.9%[1]
Inter-assay Precision 3.7%[1]
Detection Method UV
Wavelength 340 nm[1]

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma 500 µL Plasma add_is Add Internal Standard plasma->add_is add_acn Add 1 mL Acetonitrile add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial

Caption: Workflow for the preparation of plasma samples for HPLC analysis.

G cluster_hplc_workflow HPLC Analysis Workflow hplc_vial Prepared Sample in HPLC Vial autosampler Autosampler hplc_vial->autosampler hplc_column C18 Column autosampler->hplc_column uv_detector UV Detector (340 nm) hplc_column->uv_detector data_system Data Acquisition System uv_detector->data_system quantification Quantification data_system->quantification

Caption: Logical flow of the HPLC analysis for clinafloxacin quantification.

This application note provides a detailed protocol for a simple, rapid, and reliable HPLC method for the quantification of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by isocratic reversed-phase chromatography with UV detection. The described method is suitable for use in pharmacokinetic studies and other drug development applications requiring the measurement of clinafloxacin concentrations in plasma.

References

Determining the Minimum Inhibitory Concentration (MIC) of Clinafloxacin Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Clinafloxacin hydrochloride, a potent fluoroquinolone antibiotic. The methodologies outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure accuracy and reproducibility in research and drug development settings. This guide covers two primary methods: broth microdilution and agar (B569324) dilution, providing step-by-step instructions for each. Additionally, a summary of reported MIC values for this compound against a variety of bacterial pathogens is presented for comparative purposes.

Introduction

Clinafloxacin is a broad-spectrum fluoroquinolone antibiotic with demonstrated activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] The determination of its Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter used to assess its potency and to define the susceptibility or resistance of specific bacterial strains to its action.[3][4][5] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[3][6] Accurate and consistent MIC determination is essential for preclinical evaluation, surveillance studies, and for establishing clinical breakpoints.

This application note details the standardized procedures for determining the MIC of this compound using the broth microdilution and agar dilution methods, which are considered the gold standard for antimicrobial susceptibility testing.[7][8]

Data Presentation: this compound MIC Values

The following table summarizes the reported MIC values for this compound against various bacterial species. These values are provided as a reference for researchers. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

Bacterial SpeciesStrain InformationMIC (µg/mL)Reference
Streptococcus pneumoniaeWild Type0.125[2]
Streptococcus pneumoniaePenicillin-Susceptible0.12[1]
Streptococcus pneumoniaePenicillin-Resistant0.12[1]
Staphylococcus aureusWild Type0.016[1]
Staphylococcus aureusgyrA mutant0.063[1]
Staphylococcus aureusparC mutant0.915[1]
Gram-Positive CocciVarious≤0.015 - 0.5[9]
Enterococcus faecalisVarious0.12 - 1[9]
EnterobacteriaceaeVarious≤0.015 - 4[9]
Pseudomonas aeruginosaVarious0.25 - >16[9]
Anaerobic BacteriaVarious≤0.015 - 2[9]

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid growth medium.[10][11] This method is particularly suitable for testing a large number of isolates simultaneously.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (logarithmic growth phase)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., sterile deionized water, potentially with a small amount of NaOH to aid dissolution, followed by neutralization with HCl) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. The eleventh well will serve as the growth control (no antibiotic), and the twelfth well as the sterility control (no bacteria).[12]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[7][13] This method is considered the reference standard for antimicrobial susceptibility testing.[7]

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Bacterial cultures (logarithmic growth phase)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Sterile petri dishes

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.[4]

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add 1 part of each antibiotic dilution to 9 parts of molten MHA to achieve the final desired concentrations in the agar plates.[14]

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute the standardized suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.[4]

  • Inoculation and Incubation:

    • Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the bacterial suspensions.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[7]

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[3]

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution stock_sol Prepare Clinafloxacin Hydrochloride Stock Solution serial_dilution_broth Perform 2-fold Serial Dilutions in 96-well Plate stock_sol->serial_dilution_broth prepare_agar Prepare Agar Plates with Varying Clinafloxacin Concentrations stock_sol->prepare_agar bacterial_culture Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculate_broth Inoculate Wells with Bacterial Suspension bacterial_culture->inoculate_broth spot_inoculate Spot Inoculate Plates with Bacterial Suspension bacterial_culture->spot_inoculate serial_dilution_broth->inoculate_broth incubate_broth Incubate at 35°C for 16-20 hours inoculate_broth->incubate_broth read_broth Read MIC (Lowest concentration with no visible growth) incubate_broth->read_broth prepare_agar->spot_inoculate incubate_agar Incubate at 35°C for 16-20 hours spot_inoculate->incubate_agar read_agar Read MIC (Lowest concentration with no colony growth) incubate_agar->read_agar

Caption: Experimental workflow for determining the MIC of this compound.

Quality Control

To ensure the accuracy and reproducibility of the MIC determination, it is crucial to include quality control (QC) strains with known MIC values in each experimental run. Recommended QC strains include Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, and Streptococcus pneumoniae ATCC 49619.[9] The obtained MIC values for these QC strains should fall within the acceptable ranges specified by CLSI or other relevant regulatory bodies.

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound. Adherence to standardized protocols, including the use of appropriate quality control measures, is paramount for generating accurate and comparable data. The information and protocols provided in this document serve as a comprehensive guide for researchers and scientists involved in the evaluation of this important antimicrobial agent.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Clinafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of Clinafloxacin hydrochloride. The methodologies are based on established standards for broth microdilution, agar (B569324) dilution, and disk diffusion testing.

Data Presentation

The following tables summarize the in vitro activity of this compound against a wide range of bacterial pathogens. Minimum Inhibitory Concentration (MIC) values and zone diameters for disk diffusion are presented for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)1000.030.06≤0.015 - 0.12
Staphylococcus aureus (Methicillin-resistant)1000.510.03 - >4
Staphylococcus epidermidis500.060.5≤0.015 - 2
Enterococcus faecalis1000.120.250.03 - 1
Enterococcus faecium (Vancomycin-susceptible)500.120.50.06 - 1
Enterococcus faecium (Vancomycin-resistant)500.2510.12 - 2
Streptococcus pneumoniae (Penicillin-susceptible)1000.120.12≤0.015 - 0.25
Streptococcus pneumoniae (Penicillin-resistant)1000.250.50.06 - 1
Streptococcus pyogenes500.060.12≤0.015 - 0.25
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli2000.060.5≤0.015 - 8
Klebsiella pneumoniae1500.121≤0.015 - 16
Enterobacter cloacae1000.252≤0.015 - 16
Pseudomonas aeruginosa100140.12 - >32
Haemophilus influenzae100≤0.0150.03≤0.015 - 0.06
Moraxella catarrhalis50≤0.0150.03≤0.015 - 0.06
Neisseria gonorrhoeae500.0150.06≤0.015 - 0.12
Table 3: Disk Diffusion Zone Diameter Interpretive Criteria for this compound (5 µg disk)
InterpretationZone Diameter (mm)Corresponding MIC (µg/mL)
Susceptible (S)≥ 21≤ 1.0
Intermediate (I)18 - 202.0
Resistant (R)≤ 17≥ 4.0

Note: These interpretive criteria are based on proposed standards and should be validated internally.

Experimental Protocols

Detailed methodologies for key antibacterial susceptibility tests are provided below.

Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid growth medium.

a. Materials:

  • This compound reference powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., sterile water, DMSO)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

b. Preparation of this compound Stock Solution:

  • This compound is freely soluble in aqueous solutions.

  • Prepare a stock solution of 1 mg/mL in a suitable sterile solvent (e.g., sterile deionized water or DMSO).

  • Further dilutions should be made in CAMHB to achieve the desired concentrations for the assay.

c. Inoculum Preparation:

  • From a fresh (18-24 hours) culture, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the appropriate this compound dilution to the first well of each row to be tested, creating a 2-fold serial dilution across the plate.

  • Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum.

  • Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

e. Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results StockSolution Prepare Clinafloxacin Stock Solution SerialDilution Perform 2-fold Serial Dilution in 96-well Plate StockSolution->SerialDilution Add to plate InoculumPrep Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension InoculumPrep->Inoculation Add to plate SerialDilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation ReadMIC Read MIC (Lowest concentration with no visible growth) Incubation->ReadMIC Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results StockSolution Prepare Clinafloxacin Stock Solution AgarPlates Prepare Agar Plates with Serial Dilutions of Clinafloxacin StockSolution->AgarPlates Inoculation Spot Inoculate Agar Plates AgarPlates->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation ReadMIC Read MIC (Lowest concentration with no visible growth) Incubation->ReadMIC Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results InoculumPrep Prepare Standardized Bacterial Inoculum PlateInoculation Inoculate MHA Plate with Bacterial Suspension InoculumPrep->PlateInoculation DiskPlacement Place 5 µg Clinafloxacin Disk on Agar Surface PlateInoculation->DiskPlacement Incubation Incubate at 35°C for 16-18h DiskPlacement->Incubation MeasureZone Measure Zone of Inhibition (in mm) Incubation->MeasureZone Interpret Interpret as S, I, or R based on Breakpoints MeasureZone->Interpret

Application Notes and Protocols for Clinafloxacin Hydrochloride in a Mouse Model of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Clinafloxacin hydrochloride in murine models of bacterial infection. The following protocols and data have been synthesized from various preclinical studies to assist in the design and execution of efficacy, pharmacokinetic, and pharmacodynamic experiments.

Introduction

Clinafloxacin is a broad-spectrum fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic pathogens.[1][2][3][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to bacterial cell death.[1][2] Mouse models are crucial for the preclinical evaluation of new antimicrobial agents, providing valuable insights into their in vivo efficacy and pharmacokinetic profiles. This document outlines detailed protocols for establishing bacterial infection models in mice and treating them with this compound.

Quantitative Data Summary

The following tables summarize the in vitro susceptibility of various bacterial species to Clinafloxacin, as well as its pharmacokinetic parameters and in vivo efficacy in mouse models.

Table 1: In Vitro Susceptibility of Various Bacterial Isolates to Clinafloxacin (MIC µg/mL)
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)--0.25 (for a specific strain)[5]
Staphylococcus aureus (Methicillin-resistant, MRSA)---
Streptococcus pneumoniae--0.125 - 1.0[4][6][7]
Escherichia coli---
Pseudomonas aeruginosa-4[8]1 - 8 (for strains with mutations)[8]
Acinetobacter baumannii-4[8]-
Mannheimia haemolytica (bovine)-0.5[9]-
Pasteurella multocida (bovine)-0.125[9]-
Histophilus somni (bovine)-0.125[9]-
Mycoplasma bovis-1[9]-
Actinobacillus pleuropneumoniae (swine)-≤0.03[9]-
Streptococcus suis (swine)-0.125[9]-
Mycoplasma hyopneumoniae-≤0.008[9]-
Mycobacterium tuberculosis-1.0[10]-

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Pharmacokinetic Parameters of Clinafloxacin in Mice
ParameterValueConditions
Cmax 8.1 mg/LSingle 50 mg/kg subcutaneous dose[11]
Tmax < 1 hourSingle 50 mg/kg subcutaneous dose[11]
T1/2 (Half-life) Similar to other quinolones (longer than imipenem/cilastatin)Single 50 mg/kg subcutaneous dose[11]
AUC --
Table 3: In Vivo Efficacy of Clinafloxacin in Mouse Infection Models (PD50 mg/kg)
Mouse ModelBacterial StrainPD50 (mg/kg)
Normal Mice S. aureus H 228-
MRSA23 (less effective than in leucopenic model)[11]
Leucopenic Mice E. coli-
P. aeruginosa-
S. aureus H 228-
MRSAMore efficacious by 6- to 18-fold compared to ciprofloxacin (B1669076) and imipenem[11]
Bovine Systemic Infection Model M. haemolytica0.019[9]
P. multocida0.08[9]
Bovine Intranasal Lung Challenge Model P. multocida0.55[9]
Swine Systemic Infection Model A. pleuropneumoniae0.7[9]

PD50 (Median Protective Dose) is the dose required to protect 50% of the infected animals from death.

Experimental Protocols

The following are detailed protocols for establishing and utilizing a systemic bacterial infection model in mice to evaluate the efficacy of this compound.

Preparation of this compound Formulation

Materials:

  • This compound powder

  • Sterile water for injection or sterile phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) (if required for solubility)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • Determine the desired concentration of the dosing solution based on the planned dosage (mg/kg) and the average weight of the mice.

  • This compound is soluble in water (1 mg/mL) and DMSO (1.83 mg/mL).[12] For aqueous solutions, weigh the required amount of this compound powder and dissolve it in the appropriate volume of sterile water or PBS. Sonication may be used to aid dissolution.[12]

  • If a higher concentration is needed, a stock solution can be prepared in DMSO and then further diluted in a sterile vehicle suitable for in vivo administration (e.g., saline, PBS). It is recommended to first dilute the DMSO stock with more DMSO before adding it to the aqueous medium to avoid precipitation.[12]

  • Once dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared formulation according to stability data, typically at -20°C for up to a year in solvent.[4]

Murine Systemic Infection Model

Materials:

  • Specific pathogen-free mice (e.g., CD-1, BALB/c, Swiss mice), typically 6-8 weeks old.

  • Bacterial strain of interest (e.g., S. aureus, E. coli, P. aeruginosa).

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).

  • Sterile saline (0.9% NaCl).

  • Spectrophotometer.

  • Syringes and needles for injection.

  • (Optional for leucopenic model) Cyclophosphamide (B585).

Protocol:

Step 1: Preparation of Bacterial Inoculum

  • From a frozen stock, streak the bacterial strain onto a TSA plate and incubate overnight at 37°C.

  • Inoculate a single colony into a tube containing TSB and incubate overnight at 37°C with shaking.

  • The following day, dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase.

  • Harvest the bacteria by centrifugation, wash the pellet with sterile saline, and resuspend in saline to the desired concentration (CFU/mL). The concentration can be estimated by measuring the optical density at 600 nm (OD600) and correlating it to a previously established standard curve of OD600 versus CFU/mL for the specific bacterial strain.

  • Verify the final inoculum concentration by plating serial dilutions on TSA plates and counting the colonies after overnight incubation.

Step 2: (Optional) Induction of Leucopenia

  • To create an immunocompromised model, administer a single subcutaneous dose of 200 mg/kg of cyclophosphamide to the mice.[11]

  • The bacterial challenge should be performed 3 days after the cyclophosphamide administration.[11]

  • The degree of leucopenia can be confirmed by performing leukocyte counts from blood samples of a control group of mice.[11]

Step 3: Bacterial Challenge

  • Infect the mice via the intraperitoneal (i.p.) route with a lethal (e.g., 10-100 LD50) or sub-lethal dose of the prepared bacterial suspension.[11] The volume of the inoculum is typically 0.1-0.5 mL per mouse.

  • For some bacterial strains like P. aeruginosa, the vehicle for the challenge in normal mice can be 20% hog gastric mucin to enhance virulence.[11]

Step 4: Treatment with this compound

  • Initiate treatment at a specified time point post-infection (e.g., concurrently with the infection or a few hours after).

  • Administer the prepared this compound formulation via the desired route (e.g., subcutaneous, oral). Doses can be administered in a decremental series to determine the PD50.[11]

  • Include a control group of infected mice that receives only the vehicle.

Step 5: Efficacy Assessment

  • Survival Analysis: Monitor the mice for a defined period (e.g., 7-14 days) and record mortality to calculate the PD50.

  • Bacterial Burden: At selected time points, euthanize a subset of mice from each group. Aseptically harvest organs of interest (e.g., spleen, liver, kidneys, lungs) and blood.

  • Homogenize the tissues in sterile saline or PBS.

  • Perform serial dilutions of the tissue homogenates and blood, and plate on TSA to determine the number of CFU per gram of tissue or per mL of blood.

  • Compare the bacterial loads in the Clinafloxacin-treated groups to the vehicle-treated control group to determine the reduction in bacterial burden.

Visualizations

Mechanism of Action and Immunomodulatory Effects

The primary antibacterial mechanism of Clinafloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV. Additionally, like other fluoroquinolones, it may exert immunomodulatory effects on the host's immune response.

G Clinafloxacin: Dual Action in Bacterial Infection cluster_0 Direct Antibacterial Effect cluster_1 Potential Immunomodulatory Effects on Host Cells Clinafloxacin Clinafloxacin DNA_Gyrase Bacterial DNA Gyrase Clinafloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Clinafloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Repair Disrupted Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death TLR Toll-like Receptors (TLR) NFkB NF-κB Activation TLR->NFkB ERK ERK Signaling ERK->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1) NFkB->Cytokines Clinafloxacin_Immuno Clinafloxacin Clinafloxacin_Immuno->TLR Inhibits Clinafloxacin_Immuno->ERK Inhibits

Caption: Clinafloxacin's dual action: antibacterial and immunomodulatory effects.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the general workflow for conducting an in vivo efficacy study of Clinafloxacin in a mouse model of systemic bacterial infection.

G Experimental Workflow: Clinafloxacin Efficacy in a Mouse Model cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase prep_clina Prepare Clinafloxacin Formulation admin_treat Administer Clinafloxacin or Vehicle Control prep_clina->admin_treat prep_bact Prepare Bacterial Inoculum induce_infection Induce Systemic Infection in Mice (e.g., i.p.) prep_bact->induce_infection induce_infection->admin_treat monitor_survival Monitor Survival (for PD50 determination) admin_treat->monitor_survival bacterial_burden Determine Bacterial Burden in Organs/Blood admin_treat->bacterial_burden data_analysis Data Analysis and Comparison monitor_survival->data_analysis bacterial_burden->data_analysis

Caption: Workflow for evaluating Clinafloxacin efficacy in a mouse infection model.

References

Application Notes and Protocols for Developing an In Vitro Phototoxicity Assay for Clinafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clinafloxacin (B351) hydrochloride is a fluoroquinolone antibiotic with broad-spectrum antimicrobial activity. However, its clinical development has been hindered by concerns about its potential to cause phototoxicity, a toxic response triggered by the combination of a chemical and exposure to light.[1][2] This phenomenon is a known class effect of fluoroquinolones, with some derivatives exhibiting a higher risk than others.[3] For instance, fluoroquinolones with a halogen atom at the C-8 position, such as clinafloxacin (which has a chlorine atom at position 8), are known to have high phototoxic activity.[2][4][5]

When exposed to ultraviolet (UV) light, particularly UVA radiation, clinafloxacin can absorb light energy, leading to its degradation and the formation of reactive oxygen species (ROS).[2][6][7] These highly reactive molecules, including singlet oxygen and superoxide (B77818) anions, can cause oxidative damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[4][7][8] Therefore, it is crucial to have reliable in vitro methods to assess the phototoxic potential of clinafloxacin and other new chemical entities early in the drug development process.

This document provides a detailed protocol for an in vitro phototoxicity assay for clinafloxacin hydrochloride, based on the internationally recognized OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test.[1][9][10] This assay compares the cytotoxicity of a substance in the presence and absence of light to determine its phototoxic potential.[11][12]

Experimental Principle

The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a validated in vitro assay that uses a mouse fibroblast cell line (Balb/c 3T3) to evaluate photo-induced cytotoxicity.[12][13] The principle of the assay is to compare the concentration-dependent reduction in the viability of cells exposed to the test chemical (this compound) in the presence versus the absence of a non-cytotoxic dose of simulated solar light.[9][11]

Cell viability is determined by measuring the uptake of Neutral Red, a vital dye that accumulates in the lysosomes of living cells.[11] A decrease in the uptake of Neutral Red is indicative of cell damage or death.[11] By comparing the IC50 values (the concentration of the test substance that reduces cell viability by 50%) obtained with and without light exposure, a Photo-Irritation Factor (PIF) is calculated to quantify the phototoxic potential.[14]

Materials and Methods

Cell Line and Culture Conditions
  • Cell Line: Balb/c 3T3, clone A31 mouse fibroblasts (from a reputable cell bank).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, penicillin (100 IU/mL), and streptomycin (B1217042) (100 µg/mL).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Equipment
  • Solar simulator with a filter to attenuate UVB radiation (transmitting UVA and visible light).

  • UVA radiometer for calibrating the light source.

  • 96-well cell culture plates.

  • Spectrophotometer (plate reader) capable of reading absorbance at 540 nm.

  • Standard cell culture equipment (e.g., incubator, biological safety cabinet, centrifuge).

Reagents
  • This compound (analytical grade).

  • Chlorpromazine (positive control).

  • Neutral Red (NR) solution (50 µg/mL in DMEM).

  • Phosphate Buffered Saline (PBS).

  • NR desorb solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water).

Experimental Workflow

experimental_workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_exposure Irradiation cluster_incubation Post-Treatment Incubation cluster_analysis Data Acquisition & Analysis A Seed Balb/c 3T3 cells into two 96-well plates B Incubate for 24 hours to form a monolayer A->B C Prepare serial dilutions of Clinafloxacin HCl B->C D Treat cells with the test substance for 1 hour C->D E Expose one plate to a non-cytotoxic dose of UVA light (+UVA) D->E G Wash cells and add fresh medium E->G F Keep the duplicate plate in the dark (-UVA) H Incubate for 24 hours G->H I Perform Neutral Red Uptake assay H->I J Measure absorbance at 540 nm I->J K Calculate IC50 values and Photo-Irritation Factor (PIF) J->K

Caption: A schematic representation of the 3T3 NRU phototoxicity assay workflow.

Detailed Experimental Protocol

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for the formation of a monolayer.[15]

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain at least eight different concentrations.

  • Cell Treatment: Replace the culture medium with the prepared dilutions of this compound. Two plates are treated identically.[16] One plate will be exposed to light (+UVA), and the other will be kept in the dark (-UVA).[17]

  • Incubation: Incubate the plates for 60 minutes at 37°C.[15]

  • Irradiation: Expose the +UVA plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).[17] The -UVA plate should be kept in the dark under the same temperature conditions for the same duration.[15]

  • Post-Irradiation Incubation: Wash the cells with PBS and add fresh culture medium. Incubate both plates for another 24 hours.[15]

  • Neutral Red Uptake Assay:

    • Incubate the cells with Neutral Red solution (50 µg/mL) for 3 hours.

    • Wash the cells to remove the NR solution.

    • Add NR desorb solution to extract the dye from the cells.

    • Measure the absorbance at 540 nm using a plate reader.[15]

Data Presentation and Analysis

Data Calculation
  • Cell Viability: Calculate the percentage of cell viability for each concentration relative to the solvent control.

  • IC50 Determination: Determine the IC50 values for both the +UVA and -UVA conditions by plotting cell viability against the logarithm of the concentration.

  • Photo-Irritation Factor (PIF): Calculate the PIF using the following formula: PIF = IC50 (-UVA) / IC50 (+UVA)

Sample Data Tables

Table 1: Cytotoxicity Data for this compound

Concentration (µg/mL)Mean Viability (-UVA) (%)Std. Deviation (-UVA)Mean Viability (+UVA) (%)Std. Deviation (+UVA)
0 (Control)1005.01004.5
1984.2885.1
5963.8656.2
10934.5525.8
25855.1284.3
50686.0123.1
100455.531.5
200204.1<10.5

Table 2: Phototoxicity Assessment of this compound

ParameterValue
IC50 (-UVA)95 µg/mL
IC50 (+UVA)11 µg/mL
Photo-Irritation Factor (PIF) 8.6
Interpretation of Results

The phototoxic potential is classified based on the calculated PIF value:

PIF ValuePhototoxic Potential
< 2No phototoxicity
≥ 2 and < 5Probable phototoxicity
≥ 5Phototoxic

Based on the sample data, with a PIF of 8.6, this compound would be classified as phototoxic.

Signaling Pathway of Fluoroquinolone-Induced Phototoxicity

signaling_pathway cluster_initiation Initiation cluster_activation Photoactivation & ROS Generation cluster_damage Cellular Damage cluster_response Cellular Response A Clinafloxacin C Excited State Clinafloxacin A->C absorbs energy from B UVA Light D Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, •OH) C->D generates E Lipid Peroxidation D->E F DNA Damage D->F G Protein Oxidation D->G H Apoptosis / Necrosis E->H F->H G->H I Cell Death H->I

Caption: The proposed signaling pathway for clinafloxacin-induced phototoxicity.

Conclusion

The 3T3 NRU phototoxicity assay is a reliable and reproducible in vitro method for evaluating the phototoxic potential of this compound.[18] The detailed protocol and data interpretation guidelines presented in this document will enable researchers to effectively assess the photosafety of this compound. Given the known phototoxic risk associated with clinafloxacin, this assay is an essential tool for risk assessment in the drug development process.[3][6]

References

Troubleshooting & Optimization

how to improve Clinafloxacin hydrochloride solubility in phosphate buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges related to dissolving Clinafloxacin hydrochloride in phosphate (B84403) buffer.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The reported aqueous solubility of this compound varies across different sources, which may be due to different experimental conditions (e.g., pH, temperature, use of sonication). Published data indicates solubilities in water ranging from >54.9 µg/mL at pH 7.4[1] to 1 mg/mL[2] and even ≥13.13 mg/mL with the aid of ultrasound[3]. One source notes that the hydrochloride salt is soluble in DMSO but not in water[4]. This variability underscores the importance of experimental conditions in determining solubility.

Q2: Why is my this compound not dissolving in neutral phosphate buffer (e.g., pH 7.4)?

A2: Clinafloxacin, like other fluoroquinolones, is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (aminopyrrolidinyl group) functional groups.[1] Its solubility is highly dependent on pH. In the neutral pH range (around 7.0-7.4), fluoroquinolones typically exist as zwitterions, which often results in their lowest aqueous solubility.[5][6] Therefore, precipitation or poor dissolution in neutral phosphate buffer is a common issue.

Q3: Can sonication be used to help dissolve this compound?

A3: Yes, sonication is frequently recommended to aid in the dissolution of this compound.[2][3] The high-frequency sound waves help to break down particle agglomerates and increase the interaction between the solute and the solvent, which can accelerate the dissolution process. If precipitation occurs upon dilution, ultrasonic heating may also help redissolve the compound.[2]

Q4: What organic solvents can be used to prepare a stock solution?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of Clinafloxacin, with a reported solubility of 1.83 mg/mL (5 mM).[2][4] Methanol is another option, with a reported solubility of approximately 2 mg/mL at 25°C.[7] When using a DMSO stock solution for subsequent dilution in an aqueous buffer, it is recommended to first create intermediate dilutions in DMSO before adding to the final buffer to prevent precipitation.[2]

Troubleshooting Guide

If you are encountering issues with the solubility of this compound in phosphate buffer, follow this troubleshooting workflow.

Troubleshooting Workflow

G start Start: Solubility Issue in Phosphate Buffer check_ph Is adjusting the pH of the phosphate buffer an option? start->check_ph adjust_ph Adjust pH to < 5 or > 9. Fluoroquinolone solubility is highest at acidic/alkaline pH. check_ph->adjust_ph Yes use_cosolvent Can a co-solvent be used? check_ph->use_cosolvent No ph_success Problem Solved? adjust_ph->ph_success ph_success->use_cosolvent No end_success End: Solubility Improved ph_success->end_success Yes add_cosolvent Add a water-miscible organic co-solvent (e.g., PEG 400, Propylene (B89431) Glycol) to the buffer. use_cosolvent->add_cosolvent Yes use_surfactant Can a surfactant be used? use_cosolvent->use_surfactant No cosolvent_success Problem Solved? add_cosolvent->cosolvent_success cosolvent_success->use_surfactant No cosolvent_success->end_success Yes add_surfactant Add a surfactant (e.g., SDS, Tween 80) above its CMC to the buffer. use_surfactant->add_surfactant Yes physical_methods Apply Physical Methods: - Use sonication - Gently heat solution to 37°C - Increase vortexing time use_surfactant->physical_methods No surfactant_success Problem Solved? add_surfactant->surfactant_success surfactant_success->physical_methods No surfactant_success->end_success Yes physical_success Problem Solved? physical_methods->physical_success physical_success->end_success Yes end_fail Contact Technical Support for further assistance. physical_success->end_fail No

Caption: Troubleshooting workflow for improving this compound solubility.

Physicochemical Data and Solubility Summary

The following tables summarize the key properties of this compound and its reported solubility in various solvents.

Table 1: Physicochemical Properties of Clinafloxacin

PropertyValueReference
Molecular FormulaC₁₇H₁₇ClFN₃O₃[1]
Molar Mass365.79 g·mol⁻¹[7]
pKaAmphoteric, with expected pKa values similar to other fluoroquinolones (pKa1 ~6, pKa2 ~8.7)[6]
ClassFluoroquinolone Antibiotic[1]

Table 2: Reported Solubility of Clinafloxacin and its Hydrochloride Salt

SolventpHTemperature (°C)Reported SolubilityMethod/NoteReference
Water7.4Not Specified>54.9 µg/mLMean of results[1]
WaterNot SpecifiedNot Specified≥13.13 mg/mLWith ultrasonic[3]
WaterNot SpecifiedNot Specified1 mg/mLSonication recommended[2]
WaterNot Specified25SolubleNo value given[7]
WaterNot SpecifiedNot SpecifiedInsolubleFor hydrochloride salt[4]
MethanolNot Specified25~2 mg/mL-[7]
DMSONot SpecifiedNot Specified1.83 mg/mL (5 mM)Sonication recommended[2]
DMSONot SpecifiedNot SpecifiedSolubleFor hydrochloride salt[4]
EthanolNot SpecifiedNot SpecifiedInsolubleFor hydrochloride salt[3]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol allows for the determination of this compound solubility in phosphate buffer at various pH values.

  • Prepare Buffers: Prepare a series of phosphate buffers with adjusted pH values (e.g., pH 4.5, 5.5, 6.8, 7.4, 8.0).

  • Add Excess Compound: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

  • Equilibrate: Tightly seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully collect a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate solvent (where the drug is freely soluble, e.g., 0.1 M HCl) to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the concentration of the diluted sample using a validated method, such as UV-Vis spectrophotometry (e.g., at λmax ≈ 276 nm)[8] or HPLC.

  • Calculate Solubility: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility at that specific pH.

Protocol 2: Solubility Enhancement with Co-solvents

This protocol details how to test the effect of co-solvents on solubility in a phosphate buffer where solubility is known to be low (e.g., pH 7.4).

  • Prepare Co-solvent Mixtures: Prepare a series of phosphate buffer (pH 7.4) solutions containing increasing percentages of a co-solvent (e.g., 10%, 20%, 30%, 40% v/v of polyethylene (B3416737) glycol 400 or propylene glycol).[6][9]

  • Determine Solubility: For each co-solvent mixture, follow steps 2-7 from Protocol 1 to determine the equilibrium solubility of this compound.

  • Analyze Results: Plot the solubility of this compound as a function of the co-solvent percentage to determine the effectiveness of the chosen agent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Clinafloxacin HCl add_excess Add excess Clinafloxacin HCl to each solvent mixture prep_compound->add_excess prep_buffer Prepare Phosphate Buffer (Fixed pH, e.g., 7.4) prep_cosolvent Prepare Buffer + Co-solvent Mixtures (e.g., 0-40% PEG 400) prep_buffer->prep_cosolvent prep_cosolvent->add_excess equilibrate Equilibrate for 24-48h (Shaking incubator) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge sample Collect & Dilute Supernatant centrifuge->sample quantify Quantify Concentration (UV-Vis or HPLC) sample->quantify calculate Calculate Solubility (mg/mL or mM) quantify->calculate plot Plot Solubility vs. Co-solvent % calculate->plot

Caption: Experimental workflow for evaluating co-solvent effects on solubility.

References

preventing Clinafloxacin hydrochloride precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Clinafloxacin hydrochloride in stock solutions. By following these protocols and troubleshooting guides, you can ensure the stability and reliability of your experimental reagents.

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.

ProblemPotential CauseRecommended Solution
Precipitation upon initial dissolution Inappropriate solvent: this compound has limited solubility in neutral aqueous solutions.Use an appropriate solvent such as DMSO or sterile deionized water acidified to a pH below 6.0. Sonication may aid in dissolution.[1][2]
High concentration: The desired concentration may exceed the solubility limit of the solvent.Prepare a less concentrated stock solution. It is often better to prepare a fresh dilution from a stable, lower-concentration stock than to risk precipitation with a highly concentrated one.
Low temperature: Dissolution at low temperatures can hinder the solubilization process.Gently warm the solution to room temperature or 37°C during dissolution.[2]
Precipitation after storage pH shift: The pH of the solution may have shifted to a neutral or alkaline range over time.Ensure the stock solution is buffered at an acidic pH (ideally between 3.0 and 5.7).[3]
Temperature fluctuations: Repeated freeze-thaw cycles can lead to precipitation.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[4]
Evaporation: Solvent evaporation can increase the drug concentration beyond its solubility limit.Ensure storage containers are tightly sealed.
Precipitation upon dilution in aqueous media Solvent shifting: Rapidly changing the solvent from an organic solvent (like DMSO) to an aqueous buffer can cause the drug to precipitate out of solution.Add the this compound stock solution to the aqueous medium slowly and with continuous mixing. Pre-warming the aqueous medium to 37°C can also help.[2]
Incompatible buffer: Components of the dilution buffer (e.g., phosphate) may promote precipitation at certain pH levels.Use a buffer system known to be compatible with fluoroquinolones, such as an acetate (B1210297) buffer, especially if the final pH is near neutral.[5]
Final concentration too high: The final concentration in the aqueous medium may still be too high for its solubility under those specific pH and buffer conditions.Lower the final working concentration of this compound in your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving and storing this compound?

A1: An acidic pH is crucial for maintaining the solubility of this compound. The optimal pH range for stability is generally between 3.0 and 5.7.[3] Its solubility is significantly higher in acidic conditions (below pH 6.0) and it tends to precipitate in neutral to alkaline solutions.[6]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) and sterile, deionized water are commonly used solvents.[1][2] If using water, it is highly recommended to acidify it to a pH below 6.0 to enhance solubility.

Q3: How should I store my this compound stock solutions to prevent precipitation and degradation?

A3: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[4] To avoid issues with repeated freeze-thaw cycles, which can cause precipitation and degradation, you should aliquot the stock solution into smaller, single-use volumes.[4]

Q4: Can I mix this compound with other antibiotics or compounds in a stock solution?

A4: It is generally not recommended to mix this compound with other compounds in a stock solution, as this can lead to incompatibilities and precipitation. This compound is known to be incompatible with strong acids and alkalis.[7]

Q5: My this compound precipitated out of solution. Can I redissolve it?

A5: In some cases, gentle warming to 37°C and sonication may help to redissolve the precipitate, especially if it occurred due to low temperatures.[2] However, if precipitation is due to an inappropriate pH or high concentration, it may be difficult to redissolve and it is often more reliable to prepare a fresh solution.

Data Presentation

Table 1: Solubility of Fluoroquinolones (Ciprofloxacin as a proxy) in Various Solvents and Buffers

Solvent/BufferpHSolubilityReference(s)
WaterNeutralPoorly soluble[6]
0.1N Hydrochloric Acid~1.2Highly soluble[7]
Acetate Buffer4.5Highly soluble[5][7]
Phosphate Buffer5.8Increased solubility compared to neutral pH[8]
Phosphate Buffer6.8Poorly soluble[5][7]
DMSON/ASoluble (sonication recommended)[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Acidified Water

Materials:

  • This compound powder

  • Sterile, deionized water

  • 1N Hydrochloric Acid (HCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile, single-use aliquots (e.g., microcentrifuge tubes)

  • Calibrated pH meter

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Initial Dissolution: Add approximately 8 mL of sterile, deionized water to the tube.

  • pH Adjustment: Gently vortex the suspension. Using a calibrated pH meter, carefully add 1N HCl dropwise while monitoring the pH. Continue adding HCl until the powder is fully dissolved and the pH of the solution is between 4.0 and 5.0.

  • Volume Adjustment: Once the powder is completely dissolved and the pH is stable, add sterile, deionized water to bring the final volume to 10 mL.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.

  • Aliquoting: Dispense the sterile stock solution into single-use aliquots.

  • Storage: Label the aliquots with the compound name, concentration, and date of preparation. Store at -20°C or -80°C for long-term use.

Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile, single-use aliquots (e.g., microcentrifuge tubes)

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 10 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1][2]

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile tubes suitable for DMSO storage.

  • Storage: Label the aliquots and store them at -20°C or -80°C.

Visualizations

experimental_workflow Experimental Workflow for Preparing a Stable this compound Stock Solution cluster_preparation Preparation cluster_ph_adjustment pH Adjustment (for Aqueous Solution) cluster_finalization Finalization & Storage weigh Weigh Clinafloxacin Hydrochloride Powder add_solvent Add Solvent (Acidified Water or DMSO) weigh->add_solvent dissolve Dissolve Powder (Vortex/Sonicate) add_solvent->dissolve check_ph Check pH dissolve->check_ph adjust_volume Adjust Final Volume adjust_ph Adjust pH to 4.0-5.0 with HCl check_ph->adjust_ph If pH > 5.0 check_ph->adjust_volume adjust_ph->check_ph Re-check sterilize Filter Sterilize (0.22 µm) adjust_volume->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store troubleshooting_workflow Troubleshooting Precipitation of this compound cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed cause_ph Incorrect pH? start->cause_ph cause_conc Concentration too high? start->cause_conc cause_solvent Inappropriate Solvent? start->cause_solvent cause_storage Improper Storage? start->cause_storage solution_ph Adjust pH to 4.0-5.0 cause_ph->solution_ph Yes solution_conc Lower Concentration cause_conc->solution_conc Yes solution_solvent Use Acidified Water or DMSO cause_solvent->solution_solvent Yes solution_storage Aliquot and Store at -20°C/-80°C cause_storage->solution_storage Yes

References

optimizing Clinafloxacin hydrochloride concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Clinafloxacin (B351) hydrochloride in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Clinafloxacin hydrochloride?

Clinafloxacin is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, and repair. By disrupting these processes, Clinafloxacin leads to bacterial cell death.[1]

Q2: What is the general spectrum of activity for this compound?

This compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic pathogens.[1][2][3] It has demonstrated greater potency against Gram-positive bacteria and anaerobes compared to many other fluoroquinolones.[4]

Q3: What are the known safety concerns associated with Clinafloxacin that might be relevant for in vitro studies?

While clinical safety concerns led to the withdrawal of its new drug application, certain adverse effects are important to consider in experimental design.[1][5] The most notable are phototoxicity (light sensitivity) and the potential to induce hypoglycemia (low blood sugar).[1][2] In vitro, phototoxicity can be a concern if experiments are conducted under direct light, potentially leading to the formation of reactive oxygen species that can damage cells and interfere with results.[5][6]

Q4: Are there known drug-drug interactions with this compound?

Yes, Clinafloxacin inhibits multiple CYP450 enzymes, particularly CYP1A2.[5] This can affect the metabolism of other compounds that are substrates of this enzyme, such as theophylline (B1681296) and caffeine.[5][7] If your in vitro model involves co-administration with other drugs, it is crucial to consider potential metabolic interactions.

Troubleshooting Guide

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.

  • Possible Cause 1: Bacterial strain resistance. The target organism may have inherent or acquired resistance to fluoroquinolones. Clinafloxacin has shown activity against some ciprofloxacin-resistant strains, but high-level resistance can still occur.[8]

  • Troubleshooting Steps:

    • Verify Strain Susceptibility: Confirm the identity and expected susceptibility profile of your bacterial strain.

    • Use Control Strains: Include quality control strains with known Clinafloxacin MIC values in your assay (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[4]

    • Check Media and Reagents: Ensure the correct testing medium (e.g., cation-adjusted Mueller-Hinton broth) and supplements were used as per CLSI guidelines.[4]

Issue 2: Evidence of cytotoxicity in eukaryotic cell lines at expected antibacterial concentrations.

  • Possible Cause 1: Inhibition of eukaryotic topoisomerase II. At sufficient concentrations, fluoroquinolones can inhibit the homologous eukaryotic enzyme, topoisomerase IIα, leading to cytotoxicity.[9] Clinafloxacin has been shown to be more cytotoxic than some other fluoroquinolones.[9]

  • Troubleshooting Steps:

    • Determine the IC50: Perform a dose-response curve to determine the 50% inhibitory concentration (IC50) of Clinafloxacin on your specific cell line. A study on V79 Chinese hamster lung fibroblasts found the lowest-observed-adverse-effect level for topoisomerase IIα inhibition to be 55 µM.[9]

    • Time- and Concentration-Dependent Assays: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours) and concentrations to find a therapeutic window where antibacterial activity is maximized and host cell toxicity is minimized.[10]

    • Consider a Different Cell Line: If toxicity remains an issue, consider using a less sensitive cell line if appropriate for your experimental goals.

Issue 3: Inconsistent or non-reproducible results.

  • Possible Cause 1: Photodegradation. Clinafloxacin is known to be phototoxic.[2] Exposure to light, especially UV light, can degrade the compound and generate reactive oxygen species, leading to inconsistent results.[5][6]

  • Troubleshooting Steps:

    • Protect from Light: Prepare solutions and conduct experiments in a light-protected environment (e.g., using amber-colored tubes, covering plates with foil).

    • Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment to avoid degradation over time.

    • Standardize Incubation Conditions: Ensure consistent lighting conditions across all experimental and control groups.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Bacterial Species (MIC90 in µg/mL)

Bacterial SpeciesClinafloxacin MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Reference
Staphylococcus aureus (Ciprofloxacin-Susceptible)≤0.06Not specified[11]
Staphylococcus aureus (Ciprofloxacin-Resistant)1>32[11]
Streptococcus pneumoniaeNot specifiedNot specified[12]
Escherichia coli (Ciprofloxacin-Resistant)Susceptibility: 65.6%Resistant[8]
Klebsiella pneumoniae (Ciprofloxacin-Resistant)Susceptibility: 75%Resistant[8]
Pseudomonas aeruginosa (Ciprofloxacin-Resistant)Susceptibility: 33.3%Resistant[8]

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Cytotoxicity Data for Clinafloxacin

Cell LineAssayParameterValueReference
V79 Chinese Hamster Lung FibroblastsTopoisomerase IIα InhibitionNOAEL41 µM[9]
V79 Chinese Hamster Lung FibroblastsTopoisomerase IIα InhibitionLOAEL55 µM[9]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • This compound powder

    • Appropriate solvent (e.g., sterile deionized water)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial isolates and quality control strains

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of Clinafloxacin in CAMHB in the 96-well plates.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of Clinafloxacin that completely inhibits visible growth.

2. MTT Assay for Cytotoxicity Assessment

This protocol is a standard method for assessing cell viability.

  • Materials:

    • Eukaryotic cell line of interest

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • ELISA plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours). Include an untreated control.

    • After the treatment period, remove the medium and add fresh medium containing MTT.

    • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with the solubilization solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Visualizations

Clinafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Clinafloxacin Clinafloxacin DNA_Gyrase DNA Gyrase Clinafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Clinafloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of Clinafloxacin in a bacterial cell.

MIC_Workflow start Start prep_stock Prepare Clinafloxacin Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination.

Troubleshooting_Logic issue High MIC Value Observed cause1 Bacterial Resistance? issue->cause1 cause2 Incorrect Protocol? issue->cause2 solution1a Verify Strain Susceptibility cause1->solution1a Yes solution1b Use QC Strains cause1->solution1b Yes solution2a Check Media & Reagents cause2->solution2a Yes solution2b Verify Inoculum Density cause2->solution2b Yes

Caption: Troubleshooting logic for high MIC results.

References

Technical Support Center: Clinafloxacin Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and use of clinafloxacin (B351) hydrochloride in various cell culture media. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is clinafloxacin hydrochloride in common cell culture media like DMEM, RPMI-1640, or MEM?

Q2: What factors can affect the stability of clinafloxacin in my cell culture experiments?

Several factors can influence the stability of clinafloxacin in your experiments:

  • Light Exposure: Clinafloxacin is known to undergo photodegradation when exposed to light.[2][3] It is highly recommended to protect all stock solutions and media containing clinafloxacin from light.

  • Temperature: Elevated temperatures, such as the standard cell culture incubation temperature of 37°C, can accelerate the degradation of antibiotics.[1][4][5]

  • pH of the Medium: The pH of the cell culture medium can influence the solubility and stability of fluoroquinolones.

  • Presence of Other Components: Components in the cell culture medium, such as serum proteins or other additives, could potentially interact with clinafloxacin, affecting its stability and activity.

Q3: What are the potential consequences of clinafloxacin degradation in my experiments?

Degradation of clinafloxacin can lead to:

  • Reduced Antimicrobial Activity: As the parent compound degrades, its effective concentration decreases, which can lead to a loss of antibacterial efficacy.

  • Formation of Byproducts: Degradation products may have different biological activities, including potential cytotoxicity or altered antimicrobial spectra.[2][6] Photodegradation of clinafloxacin can result in the formation of toxic, reactive oxygen species that can damage cellular structures.[3]

  • Inaccurate and Unreliable Results: Uncontrolled degradation of the compound will introduce significant variability into your experiments, making it difficult to obtain reproducible results.

Q4: How often should I replace the medium containing clinafloxacin?

For long-term experiments, it is good practice to replace the medium containing the antibiotic regularly. A common recommendation for selection antibiotics is to replace the medium every 2 to 4 days.[7][8] This helps to maintain a stable concentration of the active drug and remove any potential degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of antibacterial effect over time. Degradation of clinafloxacin in the culture medium.1. Prepare fresh clinafloxacin-containing medium for each experiment. 2. For long-term studies, replace the medium every 48-72 hours.[7] 3. Protect all solutions and plates from light.[2][3] 4. Conduct a stability study under your specific experimental conditions (see Experimental Protocols).
High variability between replicate wells or experiments. Inconsistent degradation of clinafloxacin due to variations in light exposure or incubation time.1. Standardize handling procedures to minimize light exposure. 2. Ensure precise and consistent timing for all experimental steps. 3. Prepare a single batch of clinafloxacin-containing medium for all replicates in an experiment.
Unexpected cytotoxicity observed. Formation of toxic degradation products.1. Minimize light exposure to prevent the formation of phototoxic byproducts.[3] 2. Consider performing a "kill curve" to determine the optimal, non-toxic concentration for your specific cell line (see Experimental Protocols).[7][8]
Precipitation of the compound in the medium. Poor solubility of this compound in the specific medium or at the desired concentration.1. Ensure the stock solution is fully dissolved before adding it to the medium. Sonication may aid dissolution.[9] 2. Pre-warm the medium and stock solution to 37°C before mixing.[9] 3. Consider preparing the stock solution in a different solvent, ensuring the final solvent concentration in the medium is non-toxic to the cells. Clinafloxacin is soluble in methanol (B129727) and water.[3]

Data on Fluoroquinolone Stability

While specific data for clinafloxacin in cell culture media is limited, the following table summarizes the stability of enrofloxacin, another fluoroquinolone, in tryptone soy broth (TSB) at 37°C.[1] This data can serve as a general indicator of fluoroquinolone stability in nutrient-rich media at physiological temperature.

Table 1: Stability of Enrofloxacin in Tryptone Soy Broth (TSB) at 37°C

Time (Days)Concentration of Stock Solution in UPW* (% Remaining)Average Concentration in TSB Dilutions (% Remaining)
0100.0100.0
1288.288.7

*UPW: Ultrapure Water

Experimental Protocols

Protocol 1: Determination of Clinafloxacin Stability in Cell Culture Medium

This protocol outlines a method to assess the stability of clinafloxacin in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS)

  • Sterile, light-protected centrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) at a high concentration. Protect from light.

  • Spike the cell culture medium with the clinafloxacin stock solution to the final working concentration you intend to use in your experiments.

  • Aliquot the clinafloxacin-containing medium into sterile, light-protected tubes.

  • Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).

  • Collect samples at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Store samples at -80°C until analysis.

  • Analyze the samples by HPLC to determine the concentration of clinafloxacin at each time point. A decrease in the peak area corresponding to clinafloxacin over time indicates degradation.

Protocol 2: Performing a Kill Curve Assay

A kill curve is essential to determine the minimum concentration of clinafloxacin required to kill your specific cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell viability assay (e.g., MTT, Trypan Blue)

Methodology:

  • Seed cells in a 96-well plate at a density that allows for several days of growth.

  • Allow cells to adhere overnight.

  • Prepare a serial dilution of clinafloxacin in complete culture medium. The concentration range should be broad enough to span from no effect to complete cell death.

  • Replace the medium in the wells with the medium containing the different concentrations of clinafloxacin. Include a no-drug control.

  • Incubate the plate for a period relevant to your planned experiments (typically 7-14 days for stable cell line generation).[7]

  • Replace the medium with fresh clinafloxacin-containing medium every 2-4 days.[7][8]

  • Assess cell viability at the end of the incubation period using your chosen method.

  • Determine the minimum concentration of clinafloxacin that results in complete cell death. This is the concentration to use for selection.

Visualizations

experimental_workflow Experimental Workflow for Assessing Clinafloxacin Use cluster_prep Preparation cluster_stability Stability Testing cluster_cell_assay Cell-Based Assay prep_stock Prepare Clinafloxacin Stock Solution prep_media Prepare Media with Clinafloxacin prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate treat_cells Treat with Clinafloxacin prep_media->treat_cells sample Sample at Time Points incubate->sample analyze HPLC Analysis sample->analyze analyze->treat_cells Inform Concentration seed_cells Seed Cells seed_cells->treat_cells incubate_cells Incubate treat_cells->incubate_cells assess_viability Assess Viability incubate_cells->assess_viability degradation_pathway Potential Degradation Pathways of Clinafloxacin cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Potential) clina Clinafloxacin dechlorination Dechlorination clina->dechlorination Light (UV) side_chain_deg Side-Chain Degradation clina->side_chain_deg Light (UV) hydrolysis_prod Hydrolytic Products clina->hydrolysis_prod Aqueous Environment (e.g., Culture Media) ros Reactive Oxygen Species dechlorination->ros

References

Technical Support Center: Troubleshooting Clinafloxacin Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clinafloxacin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting degradation issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored. Is it degraded?

A1: Discoloration can be an indicator of degradation, particularly photodegradation. Clinafloxacin is known to be sensitive to light.[1][2] Exposure to UV or even ambient light can lead to the formation of colored degradation products. It is crucial to prepare and store Clinafloxacin solutions in light-protected conditions, such as using amber vials or wrapping containers in aluminum foil.

Q2: I am observing a loss of antibacterial potency in my Clinafloxacin stock solution over time. What could be the cause?

A2: Loss of potency is a common sign of chemical degradation. Several factors could contribute to this, including:

  • pH of the solution: Clinafloxacin's stability can be pH-dependent. Extreme pH values may accelerate hydrolysis.

  • Storage Temperature: Elevated temperatures can increase the rate of degradation. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.

  • Photodegradation: As mentioned, exposure to light can cause significant degradation.[1][2]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the fluoroquinolone structure.

Q3: What are the primary degradation pathways for Clinafloxacin?

A3: The main reported degradation pathway for Clinafloxacin is photodegradation. This process can involve two primary routes:

  • Dechlorination and subsequent reactions on the quinolone ring , leading to the formation of polar photodegradation products.

  • Degradation of the pyrrolidine (B122466) side-chain , which results in nonpolar photodegradation products.[2]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following best practices:

  • Light Protection: Always work with Clinafloxacin solutions in a light-protected environment. Use amber-colored labware or foil-wrapped containers.

  • pH Control: Maintain the pH of your solutions within a stable range, avoiding strongly acidic or alkaline conditions unless required by the experimental protocol.

  • Temperature Control: Prepare solutions fresh and store them at recommended low temperatures (e.g., -20°C for short-term and -80°C for long-term storage). Avoid repeated freeze-thaw cycles.

  • Use of Fresh Solvents: Use high-purity, fresh solvents for solution preparation to avoid contaminants that could catalyze degradation.

  • Inert Atmosphere: For sensitive experiments, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in HPLC chromatogram Degradation of ClinafloxacinPerform a forced degradation study to identify potential degradation products and their retention times. Ensure proper storage and handling of the stock solution.
Inconsistent results in bioassays Instability of Clinafloxacin in the assay mediumCheck the pH and temperature of the assay medium. Prepare fresh Clinafloxacin solutions for each experiment. Run a stability check of Clinafloxacin in the assay medium over the experiment's duration.
Precipitate formation in the solution Poor solubility or degradation leading to insoluble productsVerify the solvent used and the concentration of Clinafloxacin. Sonication may aid in dissolution. If a precipitate forms over time, it could be a degradation product.
Loss of fluorescence (if using as a fluorescent probe) Photobleaching or chemical degradation affecting the fluorophoreMinimize exposure to excitation light. Check for and eliminate potential quenching agents in the solution. Confirm the stability of the compound under the experimental conditions.

Quantitative Data on Fluoroquinolone Degradation

The following table summarizes the degradation of Ciprofloxacin (B1669076) hydrochloride, a structurally similar fluoroquinolone, under various stress conditions. This data can serve as a general guide for understanding the potential stability of this compound.

Stress ConditionParametersDegradation (%)
Acidic Hydrolysis 0.1 N HCl at 70°C for 4 hours~20%[3][4][5]
Alkaline Hydrolysis 0.1 N NaOH at 70°C for 4 hours~24%[3][4][5]
Oxidative Degradation 3% H₂O₂ at 70°C for 4 hours~40%[3][4][5]
Thermal Degradation 60°C for 24 hours~10%[3][4][5]
Photodegradation UV radiation for 5 days~30%[3][4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from established methods for fluoroquinolones and is designed to intentionally degrade the drug substance to identify potential degradation products and validate stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 70°C for 4 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 70°C for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and heat at 70°C for 4 hours.

  • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for an extended period (e.g., 5 days).

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation for each stress condition.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate Clinafloxacin from its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at the λmax of Clinafloxacin (e.g., ~278 nm).

  • Column Temperature: 30°C.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity should be confirmed by analyzing the forced degradation samples to ensure that the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

Logical Workflow for Troubleshooting Clinafloxacin Degradation

G Troubleshooting Clinafloxacin Degradation A Observe Degradation (e.g., color change, loss of activity) B Identify Potential Causes A->B C Photodegradation B->C D Thermal Degradation B->D E pH Instability B->E F Oxidative Degradation B->F G Implement Corrective Actions C->G D->G E->G F->G H Protect from Light (Amber vials, foil) G->H I Control Temperature (Store at -20°C or -80°C) G->I J Buffer Solution (Maintain optimal pH) G->J K Use Fresh Solvents/ Inert Atmosphere G->K L Verify Stability H->L I->L J->L K->L M Perform Stability-Indicating HPLC Analysis L->M N Confirm Potency (Bioassay) L->N

Caption: A flowchart outlining the logical steps to troubleshoot Clinafloxacin degradation.

Potential Signaling Pathway Affected by Clinafloxacin

Fluoroquinolones, including Clinafloxacin, have been shown to affect cellular signaling pathways. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses.

G Potential Effect of Clinafloxacin on p38 MAPK Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Clinafloxacin Clinafloxacin MAPKKK MAPKKK (e.g., ASK1, TAK1) Clinafloxacin->MAPKKK Inhibition? MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: A diagram illustrating the potential interaction of Clinafloxacin with the p38 MAPK signaling pathway.

References

Technical Support Center: Clinafloxacin Hydrochloride and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Clinafloxacin hydrochloride with MTT and XTT cell viability assays. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Can this compound directly interfere with MTT or XTT assays?

While there are no direct studies confirming significant interference, it is chemically plausible. Certain compounds can chemically reduce the tetrazolium salts (MTT, XTT) to formazan (B1609692), independent of cellular metabolic activity, leading to an overestimation of cell viability. This is a known issue for some redox-active compounds. Given that fluoroquinolones are involved in processes that can alter the cellular redox state, direct interaction with the assay reagents is a possibility that should be experimentally verified.

Q2: What is the potential mechanism of interference?

There are two primary potential mechanisms of interference:

  • Chemical Interference: this compound, or its degradation products in culture media, may directly reduce MTT or XTT. This would result in a color change that is not proportional to the number of viable cells, leading to artificially high absorbance readings.

  • Optical Interference: this compound may absorb light at or near the same wavelength used to measure the formazan product (typically 570 nm for MTT and 450-490 nm for XTT). This would also lead to inaccurate absorbance readings. For instance, the related fluoroquinolone, ciprofloxacin (B1669076), exhibits an absorption maximum around 278 nm, but it's important to assess the full spectrum in your experimental conditions.

Q3: Are there any reports of other fluoroquinolones interfering with these assays?

Studies utilizing MTT assays to assess the cytotoxicity of other fluoroquinolones, such as ciprofloxacin, enrofloxacin, moxifloxacin, and ofloxacin, have been published. These studies generally report a dose-dependent decrease in cell viability, suggesting that any direct interference by the compound did not mask its cytotoxic effects. However, the absence of reported interference does not confirm its non-existence, as appropriate controls may have already been performed and not explicitly detailed. One study on ciprofloxacin suggested it did not affect mitochondrial MTT reduction in isolated mitochondria.

Q4: How can I test for potential interference in my experiment?

It is crucial to perform a cell-free control experiment. This involves incubating this compound with the assay reagents (MTT or XTT) in your cell culture medium, but without any cells. If a color change occurs, it indicates direct chemical interference.

Troubleshooting Guide

If you suspect that this compound is interfering with your MTT or XTT assay, follow this troubleshooting guide.

Issue 1: Higher than expected cell viability or an increase in absorbance with increasing drug concentration.

This could indicate direct reduction of the tetrazolium salt by this compound.

Troubleshooting Workflow:

start High Absorbance Observed control_exp Perform Cell-Free Control: Incubate Clinafloxacin HCl with MTT/XTT in media (no cells) start->control_exp color_change Observe for color change control_exp->color_change interference Interference Confirmed: Color change indicates direct reduction of MTT/XTT color_change->interference Yes no_interference No Interference: No color change color_change->no_interference No subtract_bkg Subtract background absorbance from cell-containing wells interference->subtract_bkg consider_alt Consider alternative viability assays interference->consider_alt reassess_data Re-evaluate cellular effect no_interference->reassess_data subtract_bkg->reassess_data

Caption: Troubleshooting workflow for high absorbance readings.

Experimental Protocol: Cell-Free Interference Assay

  • Prepare a 96-well plate.

  • In several wells, add the same volume of cell culture medium as used in your cellular experiments.

  • Add a range of concentrations of this compound to these wells, mirroring the concentrations used in your cell-based assay.

  • Add the MTT or XTT reagent to each well as per the manufacturer's protocol.

  • Incubate the plate for the same duration as your cellular assay.

  • For MTT assays, add the solubilization solution.

  • Read the absorbance at the appropriate wavelength.

Data Interpretation:

Clinafloxacin HCl Conc.Absorbance (Cell-Free)Interpretation
0 µM (Medium + Reagent)BaselineBackground absorbance of the medium and reagent.
10 µMIncreased from baselineDirect reduction of the tetrazolium salt is occurring.
50 µMFurther increaseThe degree of interference is concentration-dependent.
100 µMSignificant increaseHigh potential for inaccurate results in cellular assays.

If interference is confirmed, you should subtract the absorbance values from the cell-free controls from your experimental wells. However, if the interference is substantial, consider using an alternative viability assay.

Issue 2: Inconsistent or variable results.

This could be due to optical interference from this compound.

Troubleshooting Workflow:

start Inconsistent Results spec_scan Perform Absorbance Scan: Scan Clinafloxacin HCl in media across relevant wavelengths start->spec_scan overlap Check for spectral overlap with formazan peak spec_scan->overlap interference Overlap Confirmed: Drug absorbs at or near assay wavelength overlap->interference Yes no_interference No Overlap overlap->no_interference No bkg_correction Use appropriate wavelength background correction interference->bkg_correction consider_alt Consider alternative viability assays interference->consider_alt reassess_protocol Review other experimental variables (e.g., cell seeding) no_interference->reassess_protocol bkg_correction->reassess_protocol

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocol: Absorbance Spectrum Scan

  • Prepare solutions of this compound in your cell culture medium at the highest concentration used in your experiments.

  • Use a spectrophotometer to measure the absorbance of the solution across a range of wavelengths (e.g., 400-700 nm).

  • Compare the absorbance spectrum of the this compound solution to the known absorbance maximum of the formazan product (around 570 nm for MTT; 450-490 nm for XTT).

If there is significant absorbance from this compound at the measurement wavelength, it will interfere with the results. Most plate readers have an option for background correction at a reference wavelength where the formazan does not absorb.

Alternative Assays

If significant and uncorrectable interference is detected, consider using alternative cell viability assays that rely on different principles, such as:

  • ATP-based assays (e.g., CellTiter-Glo®): Measure the level of ATP in metabolically active cells.

  • Real-time impedance-based assays: Monitor the proliferation and viability of cells by measuring changes in electrical impedance.

  • Dye exclusion assays (e.g., Trypan Blue): Count viable cells based on membrane integrity.

  • LDH release assays: Measure the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.

Signaling Pathway Considerations

Clinafloxacin, like other fluoroquinolones, targets bacterial DNA gyrase and topoisomerase IV. In eukaryotic cells, it can affect topoisomerase II, which can lead to DNA damage and cell cycle arrest, ultimately impacting cell proliferation and viability. When interpreting results, it is important to distinguish between a true cytotoxic or cytostatic effect and an artifact of assay interference.

Logical Relationship Diagram:

cluster_true_effect Biological Effect cluster_interference Potential Interference Clinafloxacin Clinafloxacin HCl Assay MTT/XTT Assay Clinafloxacin->Assay directly reduces (Chemical Interference) Cells Cells Clinafloxacin->Cells acts on Result Absorbance Reading Clinafloxacin->Result absorbs light (Optical Interference) Assay->Result Metabolic Activity Metabolic Activity Cells->Metabolic Activity affects Metabolic Activity->Assay reduces

Caption: Potential pathways leading to the final absorbance reading.

Technical Support Center: Minimizing Clinafloxacin Hydrochloride Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for minimizing the phototoxic effects of Clinafloxacin (B351) hydrochloride in cell-based assays. Clinafloxacin, a potent fluoroquinolone antibiotic, is known to induce phototoxicity, which can confound experimental results and lead to misinterpretation of data. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to help you obtain accurate and reproducible findings.

Frequently Asked Questions (FAQs)

Q1: What is clinafloxacin hydrochloride and why is it phototoxic?

A1: Clinafloxacin is a broad-spectrum fluoroquinolone antibiotic. Its phototoxicity stems from its chemical structure, specifically the chlorine atom at position 8.[1] When exposed to ultraviolet (UV) light, particularly UVA, the molecule can degrade and generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions.[1][2] These ROS can damage cellular components like DNA and lipids, leading to cell death.[1][3][4]

Q2: What is the primary mechanism of clinafloxacin-induced phototoxicity?

A2: The primary mechanism involves the absorption of UVA light by the clinafloxacin molecule. This energy absorption leads to the formation of an excited state, which then transfers energy to molecular oxygen, creating highly reactive singlet oxygen and other ROS.[2][5] These ROS induce oxidative stress, causing damage to cellular structures, including DNA strand breakage and lipid peroxidation, ultimately resulting in cytotoxicity.[3][4][6]

Q3: How does clinafloxacin's phototoxicity compare to other fluoroquinolones?

A3: The phototoxic potential of fluoroquinolones is significantly influenced by the substituent at the C-8 position of their chemical structure.[7] The general order of phototoxicity is CF >> CCl > N > CH.[7] Therefore, fluoroquinolones with a fluorine at C-8 (like lomefloxacin (B1199960) and fleroxacin) are generally more phototoxic than clinafloxacin, which has a chlorine at that position.[7] Clinafloxacin is considered to have a higher phototoxic potential than ciprofloxacin (B1669076) or norfloxacin.[7][8]

Q4: What are the key factors that influence the degree of phototoxicity in a cell-based assay?

A4: Several factors can modulate the phototoxic response:

  • Light Exposure: The wavelength, intensity, and duration of light exposure are critical. UVA radiation, particularly around 365 nm, is most effective at inducing phototoxicity with fluoroquinolones.[8]

  • Drug Concentration: Higher concentrations of clinafloxacin will generally lead to a more pronounced phototoxic effect.

  • Cell Type: Different cell lines can have varying sensitivities to phototoxic damage.[9]

  • Experimental Medium: Some components in cell culture media, like riboflavin (B1680620) and tryptophan, can act as photosensitizers and contribute to light-induced damage.[10] Using phenol (B47542) red-free media is also recommended as it can act as a photosensitizer.[11]

Q5: What are some general strategies to minimize clinafloxacin phototoxicity in my experiments?

A5: To reduce unwanted phototoxicity, consider the following:

  • Work in a light-controlled environment: Use subdued or red light, and protect your solutions and cell cultures from ambient light by using amber-colored containers or wrapping them in aluminum foil.[11]

  • Optimize light exposure during microscopy: Minimize the intensity and duration of light exposure when imaging your cells.[12][13][14]

  • Incorporate antioxidants: Antioxidants like ascorbic acid (Vitamin C), N-acetylcysteine (NAC), and glutathione (B108866) can help neutralize ROS and mitigate phototoxic effects.[3][11]

  • Use appropriate controls: Always include "drug only" (no light) and "light only" (no drug) controls to differentiate between general cytotoxicity and phototoxicity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High background toxicity in "-UVA" (dark) control wells. 1. Clinafloxacin concentration is too high, causing general cytotoxicity.2. Cell line is particularly sensitive to clinafloxacin.3. Contamination of cell culture.1. Perform a dose-response curve in the dark to determine the non-toxic concentration range.2. Consider using a more resistant cell line if appropriate for the study.3. Check for mycoplasma or other contaminants. Ciprofloxacin, a related fluoroquinolone, has been used to eliminate mycoplasma.[15]
Inconsistent results between replicate experiments. 1. Variability in light source intensity or duration.2. Inconsistent distance between the light source and the cell plate.3. Degradation of clinafloxacin stock solution.1. Calibrate your light source to ensure consistent energy delivery (J/cm²). Use a radiometer for accurate measurement.2. Use a fixed setup to maintain a consistent distance for every experiment.3. Prepare fresh clinafloxacin solutions for each experiment.[11]
No phototoxic effect observed, even at high concentrations and UVA exposure. 1. Insufficient UVA dose (intensity or duration).2. The chosen cell viability assay is not sensitive enough.3. The emission spectrum of the light source does not overlap well with the absorption spectrum of clinafloxacin.1. Increase the UVA dose. Perform a dose-response with the light source alone to find a non-lethal dose for the cells.[11]2. Consider a more sensitive assay for cytotoxicity, such as the Neutral Red Uptake assay.[16]3. Ensure your light source emits in the UVA range (around 335-365 nm), where fluoroquinolones show maximal absorption and phototoxic effects.[8][17]
High cell death in "+UVA only" control wells (no drug). 1. The UVA dose is too high, causing direct damage to the cells.2. Components in the cell culture medium are acting as photosensitizers.[10]1. Reduce the UVA dose and/or duration of exposure. Determine the maximal non-toxic dose through a dose-response experiment.2. Use phenol red-free media and consider media with lower concentrations of riboflavin and tryptophan.[10][11]

Data Presentation

Table 1: Comparative Phototoxicity of Various Fluoroquinolones

This table provides a summary of the phototoxic potential of several fluoroquinolones based on in vitro and in vivo studies. The ranking can help in selecting appropriate controls and understanding the relative risk of clinafloxacin.

FluoroquinoloneRelative Phototoxicity RankingKey Structural Feature (at C-8)Reference(s)
LomefloxacinVery HighC-F[5][7][8]
FleroxacinVery HighC-F[5][7]
Clinafloxacin High C-Cl [7]
SparfloxacinHighC-F[7][8]
EnoxacinModerateN[7]
PefloxacinModerate-LowN/A[7]
CiprofloxacinLowC-H[7][8][18]
NorfloxacinLowC-H[7][8][18]
OfloxacinVery LowC-OR[7]
LevofloxacinVery LowC-OR[7][18]

Table 2: Quantitative Phototoxicity Data from In Vitro Assays

This table presents data from a study using Statens Seruminstitut Rabbit Cornea (SIRC) cells to assess phototoxicity, demonstrating the methods used to quantify these effects.

CompoundIC50 -UVA (µg/mL)IC50 +UVA (µg/mL)Mean Photo Effect (MPE)Phototoxicity PredictionReference
Chlorpromazine (Positive Control)>1001.0360.444Phototoxic[19]
Ciprofloxacin>1000179.80.326Phototoxic[19]
Levofloxacin>1000258.10.293Phototoxic[19]
Lomefloxacin>100011.20.332Phototoxic[19]
Norfloxacin>1000387.80.177Phototoxic[19]
L-histidine (Negative Control)>1000>10000.009No Phototoxicity[19]
Sodium Lauryl Sulfate (Negative Control)39.044.30.008No Phototoxicity[19]

The Mean Photo Effect (MPE) is a measure used to evaluate phototoxicity when an IC50 value in the dark cannot be determined. MPE > 0.15 predicts phototoxicity.[19]

Experimental Protocols

Key Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (Adapted from OECD TG 432)

This is a standardized and widely accepted in vitro method for assessing phototoxicity.[20][21]

1. Principle: This assay compares the cytotoxicity of a substance with and without exposure to a non-cytotoxic dose of simulated solar light.[21] Cell viability is determined by the uptake of the vital dye, Neutral Red, which accumulates in the lysosomes of healthy, viable cells.[16][22][23] A substance is identified as phototoxic if its cytotoxicity increases upon exposure to light.

2. Materials:

  • Balb/c 3T3 fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics)

  • This compound

  • Neutral Red (NR) solution

  • NR Desorb solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[23]

  • 96-well cell culture plates

  • UVA light source with a filter to block UVB and UVC radiation

  • Radiometer for light dose measurement

  • Plate reader (spectrophotometer) capable of reading absorbance at ~540 nm

3. Procedure:

  • Cell Seeding: Seed 3T3 cells into two 96-well plates at a density that will not reach full confluency within 24 hours (e.g., 1x10⁴ cells/well). Incubate for 24 hours.

  • Drug Incubation: Prepare a range of clinafloxacin concentrations. Remove the culture medium and add the various drug dilutions to both plates. One plate will be for the "+UVA" condition and the other for the "-UVA" (dark) condition.

  • Irradiation (+UVA Plate):

    • Expose this plate to a non-cytotoxic dose of UVA light. A commonly used dose is 5 J/cm².[19]

    • The "-UVA" plate should be kept in a dark incubator during this time.

  • Post-Incubation: After irradiation, wash the cells in both plates with a buffered saline solution and replace with fresh medium. Incubate both plates for another 24 hours.

  • Neutral Red Uptake:

    • Remove the medium and add Neutral Red staining solution to each well. Incubate for approximately 2-3 hours.[23]

    • Remove the staining solution, wash the cells, and add the NR Desorb solution to each well to extract the dye from the lysosomes.

  • Data Acquisition: Shake the plates for 10 minutes to ensure the dye is fully solubilized. Measure the optical density (OD) at 540 nm using a plate reader.

4. Data Analysis:

  • Calculate cell viability for each concentration relative to the untreated controls.

  • Determine the IC₅₀ value (the concentration that reduces cell viability by 50%) for both the +UVA and -UVA conditions.

  • Calculate the Photo-Irritation Factor (PIF) by dividing the IC₅₀ (-UVA) by the IC₅₀ (+UVA). A PIF > 5 is a strong indicator of phototoxic potential.[19]

Visualizations

G cluster_trigger Trigger cluster_mechanism Photochemical Mechanism cluster_cellular_damage Cellular Damage Clinafloxacin Clinafloxacin ExcitedState Excited State Clinafloxacin* Clinafloxacin->ExcitedState Absorption UVA UVA Light (320-400nm) UVA->ExcitedState ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) ExcitedState->ROS Energy Transfer Oxygen Molecular Oxygen (O2) Oxygen->ROS Lipid Lipid Peroxidation ROS->Lipid Oxidative Stress DNA DNA Damage (Strand Breaks) ROS->DNA Apoptosis Apoptosis / Necrosis (Cell Death) Lipid->Apoptosis DNA->Apoptosis

Caption: Mechanism of Clinafloxacin Phototoxicity.

G Start Start: Seed 3T3 Cells in 2x 96-well plates Incubate1 Incubate 24h Start->Incubate1 AddDrug Add Clinafloxacin (serial dilutions) Incubate1->AddDrug Split AddDrug->Split Dark Plate 1: Dark Control (-UVA) Split->Dark Irradiate Plate 2: Irradiate (+UVA, e.g., 5 J/cm²) Split->Irradiate Wash Wash Cells & Add Fresh Medium Dark->Wash Irradiate->Wash Incubate2 Incubate 24h Wash->Incubate2 NRU_Assay Neutral Red Uptake Assay (Stain, Wash, Desorb) Incubate2->NRU_Assay Read Read Absorbance (540 nm) NRU_Assay->Read Analyze Calculate IC50 & PIF Read->Analyze

Caption: Workflow for 3T3 Neutral Red Uptake Phototoxicity Assay.

G issue Inconsistent or Unexpected Phototoxicity Results q_dark_tox Is there high toxicity in the dark (-UVA) control? issue->q_dark_tox s_reduce_conc Solution: Reduce drug concentration. Verify non-phototoxic range. q_dark_tox->s_reduce_conc Yes q_light_tox Is there high toxicity in the light (+UVA) only control? q_dark_tox->q_light_tox No s_reduce_uva Solution: Reduce UVA dose/duration. Use phenol red-free media. q_light_tox->s_reduce_uva Yes q_variability Are results variable between experiments? q_light_tox->q_variability No s_calibrate Solution: Calibrate light source. Standardize setup. Use fresh drug solutions. q_variability->s_calibrate Yes ok Results are likely valid q_variability->ok No

Caption: Troubleshooting Logic for Phototoxicity Assays.

References

addressing Clinafloxacin hydrochloride precipitation upon media addition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of Clinafloxacin hydrochloride upon its addition to experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture or microbiological media?

A1: this compound, like many quinolone antibiotics, is a zwitterionic molecule, meaning it possesses both acidic and basic functional groups.[1] Its solubility is highly dependent on the pH of the solution.[2] Precipitation upon addition to media is typically due to one or more of the following factors:

  • Solvent-Shift Effect: Concentrated stock solutions of Clinafloxacin are often prepared in organic solvents like dimethyl sulfoxide (B87167) (DMSO). When this stock is diluted into an aqueous environment like cell culture media, the abrupt change in solvent polarity can drastically reduce the drug's solubility, causing it to precipitate out of solution.

  • pH of the Medium: The pH of standard cell culture media (e.g., DMEM, RPMI-1640) is typically buffered to a physiological range of 7.2-7.4.[3] In this neutral to slightly alkaline pH range, quinolones can exist in their zwitterionic form, which often has the lowest aqueous solubility.[1]

  • Interaction with Media Components: Cell culture and microbiological media are complex mixtures containing various salts, amino acids, vitamins, and other components.[3][4] Divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), are known to form chelate complexes with quinolone antibiotics.[5][6] This interaction can alter the solubility of Clinafloxacin, potentially leading to precipitation.

  • Concentration Exceeding Solubility Limit: The final concentration of this compound in the medium may exceed its intrinsic solubility under the specific experimental conditions (pH, temperature, media composition). The aqueous solubility of Clinafloxacin at pH 7.4 has been reported as >54.9 µg/mL.[7]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Clinafloxacin for in vitro studies. It is important to prepare a concentrated stock to minimize the final volume of DMSO added to the experimental medium.

Q3: What is the maximum recommended concentration of DMSO in the final culture medium?

A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to determine the effect of the solvent on your specific cells.

Q4: Can I dissolve this compound directly in the media?

A4: Direct dissolution in media is generally not recommended due to the potential for slow and incomplete dissolution, which can lead to inaccurate final concentrations and the formation of precipitates. Preparing a concentrated stock solution in an appropriate solvent allows for more accurate and reproducible dilutions.

Troubleshooting Guides

Issue 1: Immediate Precipitate Formation Upon Addition of this compound Stock to Media

If you observe a visible precipitate, cloudiness, or haze immediately after adding the this compound stock solution to your experimental medium, follow these troubleshooting steps.

Root Causes and Solutions

Potential Cause Recommended Solution
High Final Concentration Decrease the final concentration of this compound in your experiment if your protocol allows.
Rapid Addition and Poor Mixing Add the stock solution slowly (drop-wise) into the vortexing or swirling medium to promote rapid dispersion.
Temperature Difference Pre-warm the experimental medium to 37°C before adding the stock solution to prevent precipitation caused by low temperatures.[8]
Solvent Shock Increase the volume of the medium to which the stock solution is added. This can aid in better dispersion and reduce the localized concentration of the drug during addition.

Troubleshooting Workflow for Immediate Precipitation

G start Start: Precipitation Observed check_conc Is the final concentration above the known solubility limit? start->check_conc lower_conc Action: Lower the final concentration. check_conc->lower_conc Yes check_addition How was the stock solution added? check_conc->check_addition No lower_conc->check_addition slow_addition Action: Add stock drop-wise to swirling, pre-warmed media. check_addition->slow_addition Rapidly check_volume Is the volume of media sufficient for adequate dispersion? check_addition->check_volume Slowly slow_addition->check_volume increase_volume Action: Increase the media volume during addition. check_volume->increase_volume No sonicate Optional Action: Briefly sonicate the final solution. check_volume->sonicate Yes increase_volume->sonicate end End: Clear Solution sonicate->end

A workflow diagram for troubleshooting immediate precipitation.

Issue 2: Precipitate Forms Over Time in the Incubator

If the medium is initially clear after the addition of this compound but a precipitate forms after a period of incubation, consider the following.

Root Causes and Solutions

Potential Cause Recommended Solution
Temperature-Dependent Solubility The solubility of some compounds can decrease at incubation temperatures. While less common for most drugs, it's a possibility. Ensure consistent temperature control.
Drug Instability This compound may degrade over time under certain conditions (e.g., exposure to light, pH shifts in the medium due to cellular metabolism), leading to the formation of less soluble degradation products.[9][10][11]
Interaction with Cellular Metabolites Cells in culture secrete various metabolites that can alter the composition and pH of the medium, potentially affecting drug solubility.

Preventative Measures for Delayed Precipitation

  • Prepare Fresh Solutions: Prepare the this compound-containing medium immediately before use.

  • Protect from Light: Quinolone antibiotics can be light-sensitive.[12] Protect stock solutions and experimental media from light, especially if experiments are long-term.

  • pH Monitoring: If feasible, monitor the pH of your culture medium over the course of the experiment to see if significant changes correlate with precipitation.

  • Perform a Solubility Assessment: Conduct a simple experiment to determine the practical solubility limit of this compound in your specific medium and under your experimental conditions (see protocol below).

Experimental Protocols

Protocol for Preparation of this compound Working Solution

This protocol details the recommended procedure for diluting a DMSO stock solution of this compound into an aqueous medium to minimize the risk of precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, complete cell culture or microbiological medium

  • Sterile conical tubes or flasks

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Pre-warm the Medium: Place the required volume of experimental medium in a 37°C water bath or incubator until it reaches temperature.

  • Aliquot the Medium: Transfer the pre-warmed medium to a sterile conical tube or flask.

  • Prepare for Addition: Place the tube/flask on a vortex mixer at a low to medium speed, or swirl the medium gently by hand.

  • Slow, Drop-wise Addition: While the medium is being agitated, add the calculated volume of the this compound DMSO stock solution drop by drop to the side of the tube/flask, allowing it to mix into the medium gradually.

  • Final Mix: Once the entire volume of the stock solution has been added, continue to vortex or swirl for an additional 30-60 seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, haze, or visible particles).

  • Immediate Use: Use the freshly prepared working solution for your experiment immediately.

Workflow for Preparing a Clear Working Solution

G start Start: Prepare Working Solution warm_media 1. Pre-warm media to 37°C start->warm_media add_stock 2. Add stock solution drop-wise to swirling media warm_media->add_stock mix 3. Mix thoroughly add_stock->mix inspect 4. Visually inspect for precipitation mix->inspect use_solution Solution is ready for use inspect->use_solution Clear troubleshoot Proceed to troubleshooting guide inspect->troubleshoot Precipitate end End use_solution->end troubleshoot->end

A workflow for the preparation of a clear working solution.

Protocol for Determining the Practical Solubility Limit

This protocol provides a method to determine the maximum concentration of this compound that remains soluble in your specific experimental medium under your experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific experimental medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes

Procedure:

  • Prepare Serial Dilutions: In a series of sterile tubes or wells of a 96-well plate, prepare a range of final concentrations of this compound in your pre-warmed medium. For example, you could test concentrations ranging from 1 µM to 500 µM.

  • Vehicle Control: Prepare a control tube/well containing the medium and the same volume of DMSO as used for the highest drug concentration.

  • Incubate: Incubate the tubes/plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment.

  • Observe for Precipitation: After incubation, visually inspect each tube/well for any signs of cloudiness or precipitate. You can also centrifuge the tubes and look for a pellet.

  • Determine Solubility Limit: The highest concentration that remains clear is your practical solubility limit under these conditions. It is recommended to work at or below this concentration to avoid precipitation-related artifacts in your experiments.

Data Presentation: Example Solubility Assessment

Final Concentration (µM)VehicleMediumIncubation ConditionsObservation
100.1% DMSODMEM + 10% FBS37°C, 5% CO₂, 24hClear
500.1% DMSODMEM + 10% FBS37°C, 5% CO₂, 24hClear
1000.1% DMSODMEM + 10% FBS37°C, 5% CO₂, 24hSlight Haze
2000.2% DMSODMEM + 10% FBS37°C, 5% CO₂, 24hVisible Precipitate
Vehicle Control0.2% DMSODMEM + 10% FBS37°C, 5% CO₂, 24hClear

In this example, the practical solubility limit would be considered to be around 50 µM.

References

impact of pH on Clinafloxacin hydrochloride stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clinafloxacin hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Disclaimer: Specific experimental data on the pH-dependent stability and activity of this compound is limited in publicly available literature. Therefore, some guidance provided is based on the known behavior of other fluoroquinolone antibiotics, such as Ciprofloxacin. It is crucial to perform compound-specific validation for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound at different pH values?

A1: Detailed pH-solubility profile data for this compound is not extensively published. However, some sources indicate a solubility of greater than 54.9 µg/mL at pH 7.4 and approximately 1 mg/mL in water with sonication. Generally, fluoroquinolones, as amphoteric molecules, exhibit pH-dependent solubility. For instance, Ciprofloxacin's solubility is known to increase in acidic conditions. It is recommended to experimentally determine the solubility of this compound in your specific buffer systems.

Q2: How does pH generally affect the stability of fluoroquinolones?

A2: The stability of fluoroquinolones is significantly influenced by pH. For many fluoroquinolones, such as Ciprofloxacin, degradation can occur under both strongly acidic and alkaline conditions, with optimal stability often observed near neutral pH. Photodegradation is also a known instability factor for this class of compounds.

Q3: What is the expected impact of pH on the antimicrobial activity of this compound?

A3: The relationship between pH and the antimicrobial activity of Clinafloxacin has not been well-documented. For other fluoroquinolones, the effect of pH on activity varies. The activity of Ciprofloxacin and Levofloxacin, for example, tends to decrease in acidic environments. Conversely, Finafloxacin shows enhanced antibacterial activity at a slightly acidic pH (optimal between 5.0 and 6.0). Given this variability within the fluoroquinolone class, the pH-activity profile for Clinafloxacin should be determined empirically for the specific pathogens of interest.

Troubleshooting Guides

Problem 1: I am observing precipitation of this compound in my neutral pH buffer during my experiment.

  • Possible Cause: The solubility of this compound may be limited at neutral pH. Fluoroquinolones are known to be poorly soluble between a pH of 6 and 8.

  • Troubleshooting Steps:

    • Verify Solubility: Experimentally determine the saturation solubility of this compound in your specific buffer at the intended temperature.

    • Adjust pH: If your experimental conditions permit, consider preparing your stock solution in a slightly acidic or alkaline solution where solubility might be higher, and then dilute it into your final buffer. Be mindful that pH shifts upon dilution.

    • Use Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents to enhance solubility.

    • Sonication: As suggested in some literature, sonication may aid in the dissolution of this compound in aqueous solutions.

Problem 2: I am seeing a loss of antimicrobial activity of my this compound solution over time.

  • Possible Cause: This could be due to the chemical degradation of the compound, which may be accelerated by the pH and storage conditions (e.g., temperature and light exposure) of your solution.

  • Troubleshooting Steps:

    • pH and Buffer Selection: Ensure your buffer pH is within a stable range for fluoroquinolones, which is typically near neutral. Avoid strongly acidic or basic conditions if possible.

    • Storage Conditions: Store your this compound solutions protected from light and at a low temperature (e.g., 2-8 °C) to minimize degradation.

    • Fresh Preparations: Prepare solutions fresh before each experiment to ensure consistent potency.

    • Stability-Indicating Assay: If you continue to experience issues, it is advisable to develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound in your solutions over time.

Data Presentation

Table 1: Solubility of this compound

pHSolventSolubilityCitation
7.4Aqueous>54.9 µg/mL
N/AWater1 mg/mL (with sonication)
N/AMethanol~2 mg/mL (at 25 °C)

Table 2: Comparative pH-Activity Profile of Other Fluoroquinolones

FluoroquinolonepH Range for Optimal ActivityActivity Trend with Decreasing pHCitation
CiprofloxacinNeutralDecreases
LevofloxacinNeutralDecreases
Finafloxacin5.0 - 6.0Increases

Experimental Protocols

Protocol 1: General Method for a pH-Stability Study of this compound using HPLC

This protocol is a generalized procedure based on methods for other fluoroquinolones and should be optimized for Clinafloxacin.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12) using appropriate buffer systems (e.g., phosphate, borate).

  • Preparation of Clinafloxacin Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., slightly acidic water). Dilute the stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Store aliquots of each solution under controlled temperature and light conditions. For example, conduct the study at both room temperature and an elevated temperature (e.g., 40°C) and protect from light.

  • Sample Collection: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for fluoroquinolone analysis consists of a mixture of an acidic aqueous buffer (e.g., 0.025 M phosphoric acid, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile).

    • Column: A C18 reversed-phase column is commonly used.

    • Detection: UV detection at the λmax of Clinafloxacin (around 278 nm, but should be experimentally determined).

    • Quantification: Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of the time zero sample.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH value to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) prep_samples Dilute Stock into Buffers prep_buffers->prep_samples prep_stock Prepare Clinafloxacin Stock Solution prep_stock->prep_samples incubate Store at Controlled Temperature & Light prep_samples->incubate collect_samples Sample at Time Points (0, 2, 4, 8, 24h) incubate->collect_samples hplc HPLC Analysis collect_samples->hplc data_analysis Determine Degradation Kinetics hplc->data_analysis

Caption: Workflow for a pH stability study of this compound.

logical_relationship cluster_ph pH Environment cluster_properties Drug Properties acidic Acidic pH stability Stability acidic->stability May decrease (degradation) activity Antimicrobial Activity acidic->activity Variable (Compound-dependent) neutral Neutral pH neutral->stability Generally higher neutral->activity Often optimal (e.g., Ciprofloxacin) alkaline Alkaline pH alkaline->stability May decrease (degradation) alkaline->activity Generally decreases

Caption: General relationship between pH, stability, and activity for fluoroquinolones.

strategies to avoid Clinafloxacin hydrochloride degradation in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on strategies to avoid the degradation of Clinafloxacin hydrochloride during long-term storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during long-term storage?

A1: The primary factors contributing to the degradation of this compound are exposure to light, elevated temperature, humidity, and extreme pH conditions. Light, in particular, is a significant factor, leading to photochemical degradation.

Q2: What are the recommended storage conditions for this compound powder?

A2: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, it can be stable for up to three years.

Q3: How stable is this compound once it is dissolved in a solvent?

A3: this compound is significantly less stable in solution compared to its powdered form. For instance, in a solvent, it is recommended to be stored at -80°C for a maximum of six months, or at -20°C for only one month.

Q4: What are the known degradation pathways for Clinafloxacin?

A4: Exposure to light can induce two main photodegradation routes for Clinafloxacin:

  • Dechlorination : This is followed by further reactions involving the quinolone ring, which results in the formation of polar photodegradation products.

  • Side-chain Degradation : This involves the degradation of the pyrrolidine (B122466) side-chain, leading to nonpolar photodegradation products. The chlorine atom at position 8 is central to its phototoxicity, as its degradation in the presence of UV light leads to the formation of reactive oxygen species.

Q5: Are there any materials that are incompatible with this compound during storage?

A5: Yes, this compound should be stored away from strong acids/alkalis and strong oxidizing/reducing agents, as these can promote degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of Powder Light exposure or thermal stress.1. Immediately transfer the powder to an amber or opaque container. 2. Store at the recommended -20°C. 3. Perform analytical testing (e.g., HPLC) to assess purity before use.
Reduced Potency in Experiments Degradation of the stock solution.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions in small, single-use aliquots at -80°C. 3. Protect solutions from light at all times by using amber vials or wrapping containers in foil.
Unexpected Peaks in Chromatography Presence of degradation products.1. Review storage conditions of both the powder and the solution. 2. Conduct a forced degradation study to identify potential degradation products and their retention times. 3. Use a stability-indicating analytical method for future experiments.
Inconsistent Experimental Results Inconsistent handling and storage practices.1. Standardize the protocol for preparing, handling, and storing this compound solutions. 2. Ensure all lab members are trained on the light and temperature sensitivity of the compound.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol for this compound

This protocol is designed to intentionally degrade the drug substance to understand its stability profile. It is adapted from general guidelines for fluoroquinolones.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol (B129727), and acetonitrile

  • pH meter

  • Water bath or oven

  • UV-Vis spectrophotometer

  • HPLC system with a C18 column and UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 6, and 8 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 6, and 8 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature and protect it from light for a specified period (e.g., 2, 4, 6, and 8 hours).

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the powdered this compound in an oven at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

    • Also, reflux the stock solution at 60°C for 24 hours.

    • Prepare samples for HPLC analysis by dissolving the heat-treated powder or diluting the refluxed solution.

  • Photolytic Degradation:

    • Expose the powdered drug and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. The ICH guideline suggests exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m².

    • Prepare samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent drug peak.

Quantitative Data Summary
Stress Condition Typical Conditions Observed Degradation (Example for a similar Fluoroquinolone - Ciprofloxacin HCl)
Acid Hydrolysis 0.1 N HCl at 70°C for 4 hours~20%
Alkaline Hydrolysis 0.1 N NaOH at 70°C for 4 hours~24%
Oxidative Degradation 3% H₂O₂ at 70°C for 4 hours~40%
Thermal Degradation 60°C for 24 hours~10%
Photolytic Degradation (UV) 5 days of exposure~30%

Visualizations

cluster_storage Long-Term Storage cluster_degradation Degradation Triggers Clinafloxacin_HCl_Powder Clinafloxacin HCl (Powder) Storage_Conditions Recommended Conditions: -20°C Tightly Sealed Protected from Light Clinafloxacin_HCl_Powder->Storage_Conditions Light Light (Photodegradation) Clinafloxacin_HCl_Powder->Light exposure Temperature Elevated Temperature (Thermal Degradation) Clinafloxacin_HCl_Powder->Temperature exposure Moisture_pH Moisture & Extreme pH (Hydrolysis) Clinafloxacin_HCl_Powder->Moisture_pH exposure Oxidizing_Agents Oxidizing Agents Clinafloxacin_HCl_Powder->Oxidizing_Agents exposure Degraded_Product Degraded Product (Loss of Potency) Light->Degraded_Product Temperature->Degraded_Product Moisture_pH->Degraded_Product Oxidizing_Agents->Degraded_Product

Caption: Factors leading to Clinafloxacin HCl degradation.

Start Start: Clinafloxacin HCl Sample (Powder or Solution) Stress_Conditions Apply Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidizing Agent (H2O2) - Heat - Light (UV/Vis) Start->Stress_Conditions Sampling Withdraw Samples at Timed Intervals Stress_Conditions->Sampling Analysis HPLC Analysis Sampling->Analysis Results Identify & Quantify Degradation Products Analysis->Results

Caption: Workflow for forced degradation studies.

Validation & Comparative

Comparative In Vitro Activity of Clinafloxacin and Trovafloxacin Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the in vitro potency of the fluoroquinolones clinafloxacin (B351) and trovafloxacin (B114552) reveals distinct activity profiles against a range of anaerobic bacteria. Generally, both agents demonstrate significant efficacy; however, clinafloxacin often exhibits superior or comparable activity against key anaerobic pathogens. This guide provides a comparative analysis based on available experimental data, detailing the methodologies employed and summarizing the key findings in a structured format for researchers, scientists, and drug development professionals.

Quantitative Comparison of In Vitro Activity

The in vitro activities of clinafloxacin and trovafloxacin, as determined by Minimum Inhibitory Concentration (MIC) values, are summarized below. The MIC90, representing the concentration required to inhibit the growth of 90% of the tested isolates, is a key indicator of an antibiotic's potency.

Anaerobic BacteriaClinafloxacin MIC90 (mg/L)Trovafloxacin MIC90 (mg/L)Reference
Bacteroides fragilis group0.250.5 - 1.0[1][2]
Bacteroides fragilis0.25Not explicitly stated[1]
Bacteroides distasonisNot explicitly statedNot explicitly stated
Bacteroides ovatusNot explicitly statedNot explicitly stated
Bacteroides thetaiotaomicronNot explicitly statedNot explicitly stated
Bacteroides vulgatusNot explicitly statedNot explicitly stated
Clostridium difficile28 - 16[1]
Other AnaerobesNot explicitly stated1.0 (overall)[3]

Key Observations:

  • Against the Bacteroides fragilis group, a common cause of anaerobic infections, clinafloxacin consistently demonstrates lower MIC90 values than trovafloxacin, indicating greater in vitro potency.[1][2]

  • For Clostridium difficile, a significant pathogen in antibiotic-associated diarrhea, clinafloxacin is markedly more active than trovafloxacin, with a four- to eight-fold lower MIC90.[1]

  • Trovafloxacin has shown broad activity against a wide range of clinically important anaerobes, with an overall MIC90 of 1 µg/ml against 590 strains.[3]

  • It is important to note that the choice of testing medium can influence MIC results, with studies showing that brucella blood agar (B569324) (BBA) can yield higher MICs for quinolones compared to Wilkins Chalgren agar (WCA).[2]

Experimental Protocols

The determination of in vitro activity of clinafloxacin and trovafloxacin against anaerobic bacteria typically follows standardized susceptibility testing methods. The agar dilution method is a commonly employed technique.

Agar Dilution Method for Anaerobic Susceptibility Testing:

  • Preparation of Antibiotic Plates:

    • A series of agar plates (e.g., Brucella blood agar or Wilkins-Chalgren agar) are prepared, each containing a specific, doubling concentration of the antibiotic (clinafloxacin or trovafloxacin).

    • A control plate with no antibiotic is also prepared.

  • Inoculum Preparation:

    • Pure cultures of the anaerobic bacterial isolates are grown in an appropriate broth medium (e.g., thioglycolate broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

    • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per spot.

  • Inoculation:

    • A multipoint inoculator is used to apply a standardized volume of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.

  • Incubation:

    • The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

  • Reading and Interpretation:

    • After incubation, the plates are examined for bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterial isolate.

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro activity of antibiotics against anaerobic bacteria using the agar dilution method.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase start Start prep_media Prepare Agar Plates with Serial Antibiotic Dilutions start->prep_media prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspensions prep_media->inoculate prep_inoculum->inoculate incubate Incubate Plates under Anaerobic Conditions inoculate->incubate read_results Examine Plates for Bacterial Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by agar dilution.

This guide provides a concise overview of the comparative in vitro activity of clinafloxacin and trovafloxacin against anaerobic bacteria. The presented data and methodologies are essential for informing further research and development in the field of antimicrobial agents.

References

Navigating Fluoroquinolone Cross-Resistance: An Assessment of Clinafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of antibiotic resistance is paramount. This guide provides an objective comparison of Clinafloxacin (B351) hydrochloride's performance against other fluoroquinolones, particularly in the context of emerging cross-resistance. Supported by experimental data, this document aims to be a valuable resource in the ongoing effort to combat multidrug-resistant bacteria.

Executive Summary

Clinafloxacin, a fluoroquinolone antibiotic, has demonstrated notable in vitro activity against a range of bacterial pathogens, including those resistant to other commonly used fluoroquinolones like ciprofloxacin. This efficacy is attributed to its interactions with bacterial DNA gyrase and topoisomerase IV. This guide synthesizes available data on the cross-resistance between clinafloxacin and other fluoroquinolones, presenting quantitative data, detailed experimental methodologies, and a visual representation of the underlying resistance mechanisms. The evidence suggests that while cross-resistance is a concern, clinafloxacin may retain activity against certain fluoroquinolone-resistant strains, highlighting its potential therapeutic value.

Comparative In Vitro Activity of Clinafloxacin

The in vitro efficacy of clinafloxacin has been evaluated against a variety of bacterial isolates, including those with established resistance to other fluoroquinolones. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative comparison of clinafloxacin's activity. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative Activity of Fluoroquinolones against Ciprofloxacin-Resistant Escherichia coli Isolates

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Clinafloxacin14
Ciprofloxacin32>128
Levofloxacin1664
Ofloxacin1664
Norfloxacin32128

Table 2: Comparative Activity of Fluoroquinolones against Fluoroquinolone-Resistant Acinetobacter baumannii Isolates

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Clinafloxacin24
Ciprofloxacin3264
Levofloxacin1632
Moxifloxacin816
Gatifloxacin48

Table 3: Comparative Activity of Fluoroquinolones against Bacteroides fragilis Group Isolates

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Clinafloxacin0.252
Ciprofloxacin832
Levofloxacin28
Moxifloxacin14

Experimental Protocols

The data presented in this guide were primarily generated using standardized in vitro susceptibility testing methods, namely agar (B569324) dilution and broth microdilution. Adherence to established protocols is crucial for the reproducibility and comparability of results.

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Stock Solutions: Stock solutions of each fluoroquinolone are prepared by dissolving the powdered drug in a suitable solvent to a known concentration.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and autoclaved. After cooling to 45-50°C, serial twofold dilutions of each antimicrobial agent are incorporated into the agar. The agar is then poured into petri dishes and allowed to solidify. A growth control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Several colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth Microdilution Method

The broth microdilution method is another widely used technique for quantitative antimicrobial susceptibility testing.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the fluoroquinolones are prepared in cation-adjusted Mueller-Hinton broth within the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method. This suspension is then diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth, as detected by the absence of turbidity.

Mechanisms of Fluoroquinolone Cross-Resistance

The development of resistance to fluoroquinolones is a multifactorial process, primarily driven by mutations in the target enzymes and the activity of efflux pumps. Understanding these mechanisms is key to interpreting cross-resistance patterns.

Target Site Mutations

Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes), enzymes essential for bacterial DNA replication.[1] Mutations in the quinolone resistance-determining regions (QRDRs) of these genes can reduce the binding affinity of the drugs, leading to resistance.[1][2] The accumulation of mutations in both gyrA and parC often results in high-level fluoroquinolone resistance.[1]

Efflux Pumps

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including fluoroquinolones, out of the bacterial cell.[2] Overexpression of these pumps can reduce the intracellular concentration of the antibiotic, contributing to resistance.[2] Different families of efflux pumps are involved in fluoroquinolone resistance in various bacterial species.

The following diagram illustrates the primary mechanisms of fluoroquinolone resistance and their impact on cross-resistance.

Fluoroquinolone_Resistance cluster_0 Bacterial Cell Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin, Clinafloxacin) Porin Porin Channel Fluoroquinolones->Porin Entry Gyrase DNA Gyrase (gyrA/gyrB) Fluoroquinolones->Gyrase Inhibition TopoIV Topoisomerase IV (parC/parE) Fluoroquinolones->TopoIV Inhibition Porin->Gyrase Porin->TopoIV Efflux Efflux Pump Efflux->Fluoroquinolones Expulsion Survival Bacterial Survival (Resistance) Efflux->Survival Increased Expulsion DNA Bacterial DNA Gyrase->DNA Supercoiling Replication DNA Replication Blocked Gyrase->Replication Gyrase->Survival Reduced Inhibition TopoIV->DNA Decatenation TopoIV->Replication TopoIV->Survival Reduced Inhibition GyrA_mut gyrA Mutation GyrA_mut->Gyrase Alters Target ParC_mut parC Mutation ParC_mut->TopoIV Alters Target Efflux_exp Efflux Pump Overexpression Efflux_exp->Efflux Increases Activity

References

Clinafloxacin Hydrochloride: A Preclinical Efficacy Comparison in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Clinafloxacin (B351) hydrochloride with alternative antibiotics, supported by available experimental data. Clinafloxacin, a broad-spectrum fluoroquinolone, has demonstrated potent activity against a range of bacterial pathogens in various animal models of infection.

In Vitro Susceptibility

Clinafloxacin has shown promising in vitro activity against a variety of Gram-positive and Gram-negative bacteria, including strains resistant to other fluoroquinolones.

Table 1: Comparative In Vitro Activity (MIC₉₀ in μg/mL) of Clinafloxacin and Other Antibiotics

Bacterial SpeciesClinafloxacinCiprofloxacinLevofloxacinMoxifloxacinImipenem/Cilastatin
Escherichia coli0.06[1]----
Pseudomonas aeruginosa0.5[1]----
Staphylococcus aureus (Penicillin-Resistant)0.03[1]1.0[1]--0.25[1]
Staphylococcus aureus (Methicillin-Resistant, MRSA)0.5[1]8.0[1]--8.0[1]
Staphylococcus aureus (Ciprofloxacin-Susceptible)≤0.06-0.250.250.250.12-
Staphylococcus aureus (Ciprofloxacin-Resistant)1.0[2]>12816[2]2.0[2]-
Acinetobacter baumannii4.0[3]64[3]8.0[3]16[3]-
Streptococcus pneumoniae-----
Mannheimia haemolytica (bovine)0.5[4]----
Pasteurella multocida (bovine)0.125[4]----
Actinobacillus pleuropneumoniae (swine)≤0.03[4]----

In Vivo Efficacy in Preclinical Animal Models

The efficacy of Clinafloxacin has been evaluated in various murine models of infection, including systemic infections in both normal and immunocompromised (leucopenic) mice.

Systemic Infection Models in Normal Mice

In standard murine infection models, Clinafloxacin has demonstrated significant protective effects.

Table 2: In Vivo Efficacy (PD₅₀ in mg/kg) of Clinafloxacin and Comparators in Systemic Infections in Normal Mice

PathogenClinafloxacinCiprofloxacinImipenem/Cilastatin
Escherichia coli0.13[1]0.14[1]0.11[1]
Pseudomonas aeruginosa4.2[1]4.0[1]0.95[1]
Staphylococcus aureus (Penicillin-Resistant)0.40[1]5.1[1]1.8[1]
Staphylococcus aureus (MRSA)4.2[1]28[1]23[1]
Leucopenic Mouse Model of Systemic Infection

To simulate conditions in immunocompromised hosts, a leucopenic mouse model is often utilized. In this model, Clinafloxacin maintained potent efficacy, particularly against challenging Gram-positive pathogens.

Table 3: In Vivo Efficacy (PD₅₀ in mg/kg) of Clinafloxacin and Comparators in Systemic Infections in Leucopenic Mice

PathogenClinafloxacinCiprofloxacinImipenem/Cilastatin
Escherichia coli0.23[1]0.25[1]1.0[1]
Pseudomonas aeruginosa12[1]11[1]8.8[1]
Staphylococcus aureus (Penicillin-Resistant)0.95[1]70[1]9.1[1]
Staphylococcus aureus (MRSA)11[1]>200[1]90[1]
Respiratory Infection Models

Clinafloxacin has also been evaluated for its potential in treating respiratory diseases of livestock, showing low effective doses in mouse models of infection with bovine and swine pathogens.[4]

Table 4: In Vivo Efficacy (ED₅₀ in mg/kg/dose) of Clinafloxacin in Murine Respiratory Pathogen Challenge Models

Infection ModelPathogenClinafloxacin ED₅₀ (mg/kg/dose)
Bovine Systemic InfectionMannheimia haemolytica0.019[4]
Bovine Intranasal Lung ChallengePasteurella multocida0.55[4]
Bovine Systemic InfectionPasteurella multocida0.08[4]
Swine Systemic InfectionActinobacillus pleuropneumoniae0.7[4]

Experimental Protocols

Leucopenic Mouse Model Protocol

This protocol outlines the methodology used to assess the efficacy of Clinafloxacin in an immunocompromised murine model of systemic infection.[1]

Leucopenic_Mouse_Model_Workflow animal_prep Animal Preparation (CD-1 Mice) leucopenia Induction of Leucopenia (Cyclophosphamide 200 mg/kg, SC) animal_prep->leucopenia Day -3 infection Bacterial Challenge (Intraperitoneal Injection) leucopenia->infection Day 0 treatment Antimicrobial Administration (Single Subcutaneous Dose) infection->treatment Concurrently observation Observation Period (Survival Monitoring) treatment->observation endpoint Endpoint Determination (Calculation of PD50) observation->endpoint

Workflow for the leucopenic mouse infection model.

Murine Respiratory Pathogen Model Protocol

This protocol describes the general workflow for evaluating the efficacy of Clinafloxacin against pathogens relevant to bovine and swine respiratory disease.[4]

Respiratory_Pathogen_Model_Workflow animal_model Animal Model (CD-1 Mice) infection_route Infection Route animal_model->infection_route systemic Systemic (IP) infection_route->systemic intranasal Intranasal infection_route->intranasal treatment_admin Clinafloxacin Administration systemic->treatment_admin intranasal->treatment_admin monitoring Monitoring Period treatment_admin->monitoring efficacy_assessment Efficacy Assessment (ED50 Calculation) monitoring->efficacy_assessment

General workflow for respiratory pathogen models.

Mechanism of Action

As a fluoroquinolone, Clinafloxacin's primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By targeting both enzymes, Clinafloxacin exhibits potent bactericidal activity.

Clinafloxacin_MOA clinafloxacin Clinafloxacin dna_gyrase DNA Gyrase clinafloxacin->dna_gyrase Inhibits topo_iv Topoisomerase IV clinafloxacin->topo_iv Inhibits dna_replication DNA Replication & Repair Inhibition dna_gyrase->dna_replication topo_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Simplified signaling pathway of Clinafloxacin's mechanism of action.

Conclusion

The available preclinical data from animal models demonstrates that Clinafloxacin hydrochloride possesses potent in vivo efficacy against a range of clinically relevant bacteria, including multidrug-resistant strains.[1][2] Its performance in the leucopenic mouse model suggests potential utility in treating infections in immunocompromised individuals.[1] Furthermore, its activity against key veterinary pathogens indicates it could be a valuable therapeutic option in animal health.[4] Further studies, including those with more detailed survival and bacterial load reduction endpoints, would provide a more complete picture of its therapeutic potential.

References

A Head-to-Head Battle: Clinafloxacin Hydrochloride versus Ciprofloxacin Against Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluoroquinolone Efficacy

The emergence of antibiotic-resistant Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA) and strains resistant to older fluoroquinolones like ciprofloxacin (B1669076), presents a significant challenge in clinical practice and drug development. This guide provides a detailed, data-driven comparison of clinafloxacin (B351) hydrochloride and ciprofloxacin, focusing on their performance against these resistant strains.

At a Glance: Key Performance Indicators

Clinafloxacin consistently demonstrates superior in vitro activity against both ciprofloxacin-susceptible and ciprofloxacin-resistant S. aureus strains, including MRSA. This enhanced potency is a critical consideration for the development of new therapeutic strategies against challenging Gram-positive infections.

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following tables summarize the comparative MICs of clinafloxacin and ciprofloxacin against various S. aureus isolates.

Table 1: Comparative MICs against Ciprofloxacin-Susceptible Staphylococcus aureus

OrganismAntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Methicillin-Susceptible S. aureus (MSSA)Clinafloxacin≤0.06 - 0.12≤0.06≤0.06
Ciprofloxacin≤0.06 - 20.250.5
Methicillin-Resistant S. aureus (MRSA)Clinafloxacin≤0.06 - 0.250.060.12
Ciprofloxacin≤0.06 - 20.51

Table 2: Comparative MICs against Ciprofloxacin-Resistant Staphylococcus aureus

OrganismAntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Methicillin-Susceptible S. aureus (MSSA)Clinafloxacin≤0.06 - 20.51
Ciprofloxacin4 - >641632
Methicillin-Resistant S. aureus (MRSA)Clinafloxacin≤0.06 - 811
Ciprofloxacin8 - >25664128

Data compiled from studies by Hubert et al. (1999) and other sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

The data clearly indicates that clinafloxacin maintains significant potency against strains that have developed high-level resistance to ciprofloxacin. For ciprofloxacin-resistant MRSA, the MIC₉₀ of clinafloxacin is 1 µg/mL, a concentration that is 128-fold lower than that of ciprofloxacin[1][2].

In Vivo Efficacy: A Murine Infection Model

In a cyclophosphamide-induced leucopenic mouse model of systemic infection, clinafloxacin demonstrated superior efficacy compared to ciprofloxacin against a methicillin-resistant S. aureus (MRSA) strain. The median protective dose (PD₅₀) is the dose of a drug required to protect 50% of the test animals from a lethal infection.

Table 3: In Vivo Efficacy (PD₅₀) in a Leucopenic Murine Model against MRSA

AntibioticPD₅₀ (mg/kg)
Clinafloxacin3.5
Ciprofloxacin60.5

Data from a study by Shapiro et al. This study highlights that clinafloxacin was approximately 17 times more potent than ciprofloxacin in this in vivo model of severe MRSA infection.

Mechanisms of Action and Resistance

Both clinafloxacin and ciprofloxacin are fluoroquinolone antibiotics that target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones induce lethal double-strand breaks in the bacterial chromosome.

Fluoroquinolone resistance in S. aureus primarily arises from two mechanisms:

  • Target-site mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (grlA and grlB) reduce the binding affinity of the drugs.

  • Efflux pumps: Overexpression of efflux pumps, such as NorA, actively transports fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration.

Clinafloxacin's enhanced activity against resistant strains is attributed to its potent dual-targeting of both DNA gyrase and topoisomerase IV, making it more difficult for resistance to emerge through single target-site mutations.

cluster_drug_action Fluoroquinolone Mechanism of Action Clinafloxacin Clinafloxacin DNA_Gyrase DNA Gyrase (gyrA, gyrB) Clinafloxacin->DNA_Gyrase Topo_IV Topoisomerase IV (grlA, grlB) Clinafloxacin->Topo_IV Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Ciprofloxacin->Topo_IV DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication

Mechanism of action for fluoroquinolones.

cluster_resistance Fluoroquinolone Resistance in S. aureus Target_Mutation Target-Site Mutations (gyrA, grlA) Reduced_Binding Reduced Drug Binding Target_Mutation->Reduced_Binding Efflux_Pump Efflux Pump (e.g., NorA) Reduced_Concentration Reduced Intracellular Drug Concentration Efflux_Pump->Reduced_Concentration Resistance Fluoroquinolone Resistance Reduced_Binding->Resistance Reduced_Concentration->Resistance

Primary mechanisms of fluoroquinolone resistance.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of clinafloxacin and ciprofloxacin.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Stock solutions of clinafloxacin and ciprofloxacin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: S. aureus isolates are cultured on an appropriate agar (B569324) medium. Colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Start Start Prepare_Plates Prepare 96-well plates with serial dilutions of antibiotics Start->Prepare_Plates Prepare_Inoculum Prepare S. aureus inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate Inoculate plates with bacterial suspension Prepare_Plates->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC (lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Broth microdilution MIC testing workflow.

Time-Kill Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

  • Inoculum Preparation: A standardized inoculum of S. aureus is prepared in a suitable broth medium (e.g., CAMHB) to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Drug Exposure: Clinafloxacin or ciprofloxacin is added to the bacterial suspension at a specified concentration (e.g., 2x or 4x the MIC). A growth control with no antibiotic is also included.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each culture.

  • Viable Cell Count: The aliquots are serially diluted and plated on an appropriate agar medium. After incubation, the number of colonies (CFU/mL) is counted.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.

Conclusion

The available in vitro and in vivo data strongly suggest that clinafloxacin possesses superior activity against resistant Staphylococcus aureus compared to ciprofloxacin. Its lower MIC values against both ciprofloxacin-susceptible and -resistant strains, including MRSA, and its greater potency in a murine infection model, highlight its potential as a valuable agent in combating infections caused by these problematic pathogens. For drug development professionals, clinafloxacin's chemical structure and dual-targeting mechanism offer a promising scaffold for the design of next-generation fluoroquinolones with enhanced activity against resistant bacteria. Further research, including direct comparative time-kill kinetic studies and additional in vivo models, would provide a more complete picture of its clinical potential.

References

A Head-to-Head Showdown: Clinafloxacin vs. Moxifloxacin Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antimicrobial research, the comparative efficacy of fluoroquinolones against anaerobic bacteria remains a critical area of investigation for drug development professionals and researchers. This guide provides a detailed, data-driven comparison of two potent fluoroquinolones, clinafloxacin (B351) and moxifloxacin (B1663623), focusing on their in vitro activity against a wide spectrum of clinically relevant anaerobic pathogens.

Executive Summary

Both clinafloxacin and moxifloxacin exhibit potent activity against many anaerobic bacteria, which are often implicated in complex polymicrobial infections such as intra-abdominal infections, diabetic foot infections, and certain respiratory tract infections. Generally, the in vitro data suggests that clinafloxacin is slightly more potent than moxifloxacin against several key anaerobes, particularly members of the Bacteroides fragilis group, often demonstrating lower Minimum Inhibitory Concentration (MIC) values.[1] However, moxifloxacin also maintains a broad and effective spectrum of anti-anaerobic activity and is an established agent for treating mixed infections.[2][3] The development of clinafloxacin was discontinued (B1498344) due to concerns about side effects, but its potent activity makes it a valuable benchmark in research and development of new fluoroquinolones.

Comparative In Vitro Activity: A Quantitative Analysis

The following table summarizes the in vitro activity of clinafloxacin and moxifloxacin against a range of anaerobic bacterial species, as measured by MIC50 and MIC90 (the MIC required to inhibit 50% and 90% of isolates, respectively). Data has been aggregated from multiple in vitro studies.

Anaerobic SpeciesAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Negative Rods
Bacteroides fragilis groupClinafloxacin1000.250.5
Moxifloxacin760.52
Bacteroides fragilisClinafloxacin339≤1.0 (all strains)-
Moxifloxacin350.1251
Bacteroides thetaiotaomicronClinafloxacin--0.5
Moxifloxacin90-4
Prevotella spp.Clinafloxacin---
Moxifloxacin280.060.5
Porphyromonas spp.Clinafloxacin---
Moxifloxacin-≤1.0 (inhibited by)-
Fusobacterium spp.Clinafloxacin---
Moxifloxacin-≤1.0 (inhibited by)-
Fusobacterium nucleatumMoxifloxacin200.120.25
Gram-Positive Rods
Clostridium perfringensClinafloxacin---
Moxifloxacin-0.1250.5
Clostridium difficileMoxifloxacin--2
Gram-Positive Cocci
Peptostreptococcus spp.Clinafloxacin---
Moxifloxacin300.060.12
Gram-Positive Anaerobic Cocci (GPAC)Moxifloxacin---

Note: Data is compiled from multiple sources and testing conditions may vary. A direct comparison within a single study is the most accurate measure of relative potency.

Interpreting the Data: Susceptibility Breakpoints

The Clinical and Laboratory Standards Institute (CLSI) provides breakpoints to categorize bacteria as "Susceptible," "Intermediate," or "Resistant" to an antibiotic. For moxifloxacin against anaerobic bacteria, the CLSI breakpoints are:

  • Susceptible: ≤2 µg/mL

  • Intermediate: 4 µg/mL

  • Resistant: ≥8 µg/mL[4]

Official CLSI breakpoints for clinafloxacin against anaerobes are not as clearly established due to its discontinued development. However, based on its potent in vitro activity, a susceptible breakpoint of ≤1 µg/mL or ≤2 µg/mL has been used in various studies.

Experimental Protocols for Anaerobic Susceptibility Testing

The determination of in vitro activity of antimicrobial agents against anaerobic bacteria requires standardized and meticulous methodologies to ensure accuracy and reproducibility. The most common methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI), are the agar (B569324) dilution and broth microdilution methods.

Agar Dilution Method (CLSI Reference Method)

The agar dilution method is considered the gold standard for susceptibility testing of anaerobes.

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium. A series of agar plates, each containing a specific concentration of the antimicrobial agent (e.g., clinafloxacin or moxifloxacin), is prepared. A growth control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Anaerobic isolates are grown in a suitable broth medium (e.g., supplemented brain-heart infusion broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per spot.

  • Inoculation: A multipoint replicator is used to inoculate the prepared agar plates with the standardized bacterial suspensions.

  • Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 5-10% H2, 5-10% CO2, and 80-90% N2) at 35-37°C for 42-48 hours.

  • Result Interpretation: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or causes a marked reduction in growth compared to the growth control plate.

Broth Microdilution Method

This method is a practical alternative for testing certain groups of anaerobes, particularly the Bacteroides fragilis group.

  • Panel Preparation: Commercially available or in-house prepared microtiter plates with serial dilutions of the antibiotics in a suitable anaerobic broth medium are used.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture. This is further diluted in the test broth to achieve a final inoculum density of approximately 10^6 CFU/mL.

  • Inoculation: The wells of the microtiter plate are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated in an anaerobic atmosphere at 35-37°C for 42-48 hours.

  • Result Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) in the well.

Visualizing the Workflow

The following diagrams illustrate the key stages in the experimental workflow for determining the in vitro susceptibility of anaerobic bacteria to antimicrobial agents.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase media_prep Prepare Serial Dilutions of Antibiotics in Agar inoculate Inoculate Agar Plates with Bacterial Suspension inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate Plates in Anaerobic Conditions (48h, 37°C) inoculate->incubate read_results Read Plates and Determine MIC incubate->read_results interpret Interpret Results using CLSI Breakpoints read_results->interpret

Caption: Workflow for the Agar Dilution Susceptibility Test.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase panel_prep Prepare Microtiter Panels with Antibiotic Dilutions inoculate Inoculate Microtiter Wells inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate incubate Incubate Panels Anaerobically (48h, 37°C) inoculate->incubate read_results Determine MIC by Assessing Turbidity incubate->read_results interpret Compare MIC to Breakpoints read_results->interpret

Caption: Workflow for the Broth Microdilution Susceptibility Test.

Conclusion

The available in vitro data demonstrates that both clinafloxacin and moxifloxacin possess excellent activity against a broad range of anaerobic bacteria. Clinafloxacin often shows a slight potency advantage in terms of lower MIC values, particularly against the Bacteroides fragilis group. Moxifloxacin remains a clinically effective and important option for treating infections involving anaerobes, with established susceptibility breakpoints to guide its use. The standardized methodologies outlined by CLSI are paramount for obtaining reliable and comparable data, which is essential for the ongoing development of new and effective antimicrobial agents against these challenging pathogens.

References

Evaluating the Post-Antibiotic Effect of Clinafloxacin Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the post-antibiotic effect (PAE) of clinafloxacin (B351) hydrochloride against other key fluoroquinolones. The PAE, the suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical parameter in determining antibiotic dosing regimens and predicting clinical efficacy. This document summarizes available experimental data, details relevant methodologies, and visualizes experimental workflows to aid in the objective evaluation of clinafloxacin's potential.

Executive Summary

Clinafloxacin, a potent fluoroquinolone, has demonstrated significant in vitro activity against a broad spectrum of bacteria. A key characteristic influencing its potential clinical utility is its post-antibiotic effect. Limited direct comparative studies on the PAE of clinafloxacin against a wide range of fluoroquinolones are available. However, existing data for Escherichia coli suggest a PAE comparable to that of ciprofloxacin (B1669076). For pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, while direct PAE data for clinafloxacin is scarce, comparisons can be drawn from the extensive data available for other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin.

Comparative Analysis of Post-Antibiotic Effect

The following tables summarize the available quantitative data on the post-antibiotic effect of clinafloxacin and other fluoroquinolones against key bacterial pathogens.

Table 1: Post-Antibiotic Effect (PAE) against Escherichia coli

AntibioticConcentrationExposure Time (hours)PAE Duration (hours)
Clinafloxacin (CI-960) Not Specified10.5 - 2.0
Ciprofloxacin2-6 x MIC11.1 - 2.5
EnoxacinNot Specified10.5 - 2.0

Table 2: Post-Antibiotic Effect (PAE) against Staphylococcus aureus

AntibioticConcentrationExposure Time (hours)PAE Duration (hours)
Clinafloxacin Data not availableData not availableData not available
Ciprofloxacin3 µg/ml21.9
Ciprofloxacin5 x MIC11.65 - 2.75[1]
CiprofloxacinNot SpecifiedNot Specified2.16
NorfloxacinMIC and 6 mg/lNot SpecifiedNo PAE
OfloxacinMIC and 6 mg/lNot Specified1.0 - 2.0+
PefloxacinMIC and 6 mg/lNot Specified1.0 - 2.0+
FleroxacinMIC and 6 mg/lNot Specified1.0 - 2.0+
LomefloxacinMIC and 6 mg/lNot Specified1.0 - 2.0+

Table 3: Post-Antibiotic Effect (PAE) against Pseudomonas aeruginosa

AntibioticConcentrationExposure Time (hours)PAE Duration (hours)
Clinafloxacin Data not availableData not availableData not available
Ciprofloxacin3 µg/ml23.0 - 4.0
Ciprofloxacin5-10 x MIC1-2up to 2.2[2]
Enoxacin2x MICNot Specified2.1 - 6.7
Norfloxacin2x MICNot Specified2.1 - 6.7
Pefloxacin2x MICNot Specified2.1 - 6.7

Note: The absence of direct comparative data for clinafloxacin against S. aureus and P. aeruginosa highlights a significant data gap in the current literature.

Experimental Protocols

The determination of the post-antibiotic effect is crucial for evaluating the pharmacodynamic properties of an antibiotic. The most common in vitro method is the viable count method.

Standard Viable Count Method for PAE Determination

This method involves the following key steps:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., 10^6 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Exposure: The bacterial culture is divided into test and control groups. The test group is exposed to the antibiotic at a specific concentration (often a multiple of the Minimum Inhibitory Concentration - MIC) for a defined period (e.g., 1-2 hours). The control group is incubated without the antibiotic.

  • Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by one of the following methods:

    • Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed broth to reduce the antibiotic concentration to sub-inhibitory levels.

    • Centrifugation and Resuspension: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed and resuspended in fresh broth.

    • Filtration: The culture is passed through a filter that retains the bacteria, which are then washed and resuspended in fresh medium.

  • Monitoring Bacterial Regrowth: After antibiotic removal, both the test and control cultures are incubated. The number of viable bacteria (CFU/mL) in both cultures is determined at regular intervals by plating serial dilutions onto agar (B569324) plates.

  • PAE Calculation: The PAE is calculated using the following formula: PAE = T - C Where:

    • T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.

    • C is the corresponding time for the control culture to increase by 1 log10 CFU/mL.

Visualizing the Experimental Workflow and Comparative Logic

To better understand the experimental process and the logical framework for comparison, the following diagrams are provided.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis start Start culture Prepare Bacterial Culture (e.g., 10^6 CFU/mL) start->culture split Split into Test and Control Groups culture->split expose_test Expose Test Group to Clinafloxacin (or other fluoroquinolone) split->expose_test expose_control Incubate Control Group (without antibiotic) split->expose_control remove Remove Antibiotic (Dilution, Centrifugation, or Filtration) expose_test->remove incubate Incubate Both Groups expose_control->incubate remove->incubate monitor Monitor Bacterial Regrowth (Viable Counts) incubate->monitor calculate Calculate PAE (PAE = T - C) monitor->calculate end End calculate->end

Experimental Workflow for PAE Determination

PAE_Comparison cluster_alternatives Alternative Fluoroquinolones cluster_bacteria Bacterial Strains cluster_data PAE Data (hours) clinafloxacin Clinafloxacin Hydrochloride ecoli Escherichia coli clinafloxacin->ecoli tested against saureus Staphylococcus aureus clinafloxacin->saureus tested against paeruginosa Pseudomonas aeruginosa clinafloxacin->paeruginosa tested against ciprofloxacin Ciprofloxacin ciprofloxacin->ecoli tested against ciprofloxacin->saureus tested against ciprofloxacin->paeruginosa tested against levofloxacin Levofloxacin levofloxacin->ecoli tested against levofloxacin->saureus tested against levofloxacin->paeruginosa tested against moxifloxacin Moxifloxacin moxifloxacin->ecoli tested against moxifloxacin->saureus tested against moxifloxacin->paeruginosa tested against data_ecoli Clina: 0.5-2.0 Cipro: 1.1-2.5 ecoli->data_ecoli data_saureus Clina: N/A Cipro: ~1.9-2.75 saureus->data_saureus data_paeruginosa Clina: N/A Cipro: ~2.2-4.0 paeruginosa->data_paeruginosa

References

Clinafloxacin Demonstrates Superior In Vitro Potency Against Bacteroides fragilis Compared to Sparfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in vitro analysis of the antibacterial activity of clinafloxacin (B351) and sparfloxacin (B39565) reveals clinafloxacin's enhanced efficacy against Bacteroides fragilis, a significant anaerobic pathogen. Data from multiple comparative studies indicate that clinafloxacin consistently exhibits lower minimum inhibitory concentrations (MICs) than sparfloxacin, suggesting greater potency.

A key study comparing eight quinolones against 100 isolates of the Bacteroides fragilis group reported a MIC90 (the concentration required to inhibit 90% of isolates) of 0.5 µg/mL for clinafloxacin, while sparfloxacin's MIC90 was significantly higher at 16 µg/mL[1][2]. Another investigation involving a Bacteroides fragilis ATCC strain found the pre-exposure MIC for clinafloxacin to be 0.25 µg/mL, compared to 2 µg/mL for sparfloxacin[3].

Furthermore, pharmacodynamic studies highlight clinafloxacin's more rapid bactericidal activity. The time required to achieve a 3-log reduction in viable bacterial counts for B. fragilis was 2.9 hours for clinafloxacin, whereas sparfloxacin took 10 hours to reach the same endpoint[3][4]. This faster rate of killing underscores clinafloxacin's potential for more efficient bacterial eradication.

Of significant clinical relevance is the potential for resistance development. One study observed the emergence of a fluoroquinolone-resistant B. fragilis strain following a 24-hour exposure to sparfloxacin. This resistant strain exhibited an eight-fold increase in its sparfloxacin MIC (from 2 µg/mL to 16 µg/mL) and a four-fold increase in its clinafloxacin MIC (from 0.25 µg/mL to 1 µg/mL)[3].

Comparative Efficacy Data

The following table summarizes the key quantitative data from comparative in vitro studies of clinafloxacin and sparfloxacin against Bacteroides fragilis.

ParameterClinafloxacinSparfloxacinReference
MIC90 (µg/mL) 0.516[1][2]
MIC (µg/mL) 0.252[3]
Time for 3-log reduction (hours) 2.910[3][4]
Post-sparfloxacin exposure MIC (µg/mL) 116[3]

Experimental Protocols

The data presented in this guide are based on established in vitro susceptibility testing methods. The primary methodologies employed in the cited studies include agar (B569324) dilution and broth microdilution, conducted in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method was utilized to determine the Minimum Inhibitory Concentration (MIC) for a large number of clinical isolates. The general procedure is as follows:

  • Media Preparation: Brucella blood agar or Wilkins-Chalgren agar plates were prepared containing serial twofold dilutions of clinafloxacin and sparfloxacin, ranging from 0.06 to 128 µg/mL.

  • Inoculum Preparation: Bacteroides fragilis isolates were grown in an appropriate broth medium to achieve a standardized turbidity, corresponding to a specific bacterial concentration.

  • Inoculation: The standardized bacterial suspensions were inoculated onto the surface of the antibiotic-containing agar plates using a Steer's replicator, which delivers a final inoculum of approximately 10^5 colony-forming units (CFU) per spot.

  • Incubation: The inoculated plates were incubated in an anaerobic chamber at 37°C for 48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth on the agar. The appearance of a single colony or a faint haze was disregarded.

Broth Microdilution Method

The broth microdilution method was employed for determining the MIC of specific bacterial strains, such as the Bacteroides fragilis ATCC 23745 strain.

  • Plate Preparation: 96-well microtiter plates were prepared with serial twofold dilutions of the antimicrobial agents in a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of B. fragilis was prepared and diluted in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: The prepared bacterial suspension was added to each well of the microtiter plate.

  • Incubation: The plates were incubated under anaerobic conditions at 37°C for a specified period.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that prevented visible turbidity or growth in the wells.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro comparison of clinafloxacin and sparfloxacin against Bacteroides fragilis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis cluster_result Conclusion isolates Bacteroides fragilis Isolates inoculum Standardize Inoculum (~10^5 CFU) isolates->inoculum media Prepare Agar/Broth Media inoculate Inoculate Plates media->inoculate antibiotics Prepare Serial Dilutions (Clinafloxacin & Sparfloxacin) antibiotics->inoculate inoculum->inoculate incubate Anaerobic Incubation (37°C, 48h) inoculate->incubate read_mic Read MIC Values incubate->read_mic compare Compare MIC50, MIC90 & Bactericidal Activity read_mic->compare conclusion Determine Relative Potency compare->conclusion

Caption: Workflow for in vitro antimicrobial susceptibility testing.

References

The Development of Clinafloxacin Resistance: A Comparative Analysis Against Other Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the development of resistance to clinafloxacin (B351), an investigational fluoroquinolone, relative to other quinolones. The information presented herein, supported by experimental data, is intended to assist researchers in understanding the resistance profile of clinafloxacin within the broader context of quinolone antibiotics.

Executive Summary

Quinolone antibiotics exert their bactericidal action by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] Resistance to this class of drugs primarily arises from mutations in the genes encoding these enzymes (gyrA and parC) or through the overexpression of efflux pumps that actively remove the drug from the bacterial cell.[1][3] This guide synthesizes in vitro data to compare the propensity for resistance development to clinafloxacin against other quinolones, focusing on key metrics such as the frequency of resistance and the increase in minimum inhibitory concentrations (MICs) following drug exposure.

Comparative Analysis of Resistance Development

The propensity for the development of resistance to quinolones can be quantified by determining the frequency at which resistant mutants are selected and the magnitude of the decrease in susceptibility. In vitro studies employing serial passage in the presence of sub-inhibitory drug concentrations are a standard method for assessing this.

A key study comparing clinafloxacin, ciprofloxacin (B1669076), and trovafloxacin (B114552) in Streptococcus pneumoniae demonstrated that clinafloxacin exposure selected for resistant mutants less frequently than the other drugs studied.[4] Mutants with a fourfold or higher increase in MIC were selected in five of ten strains with clinafloxacin, compared to nine of ten strains with ciprofloxacin.[4]

Table 1: Single-Step Mutation Rates for Quinolones in Streptococcus pneumoniae [4]

DrugInitial MIC (µg/mL)Mutation Rate at MIC
Clinafloxacin0.062.0 x 10⁻⁹ to <1.1 x 10⁻¹¹
Trovafloxacin0.06 - 0.1255.0 x 10⁻⁴ to 3.6 x 10⁻⁹
Ciprofloxacin14.8 x 10⁻⁴ to 6.7 x 10⁻⁹

For strains with higher initial MICs, clinafloxacin still demonstrated a lower mutation rate compared to ciprofloxacin and trovafloxacin.[4]

Table 2: Mutation Rates in S. pneumoniae Strains with Pre-existing Resistance [4]

DrugInitial MIC (µg/mL)Mutation Rate at MIC
Clinafloxacin0.125 - 0.51.1 x 10⁻⁸ - 9.6 x 10⁻⁸
Trovafloxacin0.125 - 23.3 x 10⁻⁶ - 6.7 x 10⁻⁸
Ciprofloxacin4 - 322.3 x 10⁻⁵ - 2.4 x 10⁻⁷

Another important metric is the Mutant Prevention Concentration (MPC), which is the lowest concentration of an antibiotic that prevents the growth of any resistant mutants. A lower MPC/MIC ratio suggests a lower likelihood of selecting for resistance.

Table 3: Mutant Prevention Concentration (MPC) and MPC/MIC Ratio for Quinolones against Escherichia coli ATCC 25922 [5]

DrugMIC (µg/mL)MPC (µg/mL)MPC/MIC Ratio
Clinafloxacin0.030.258
Ciprofloxacin0.0150.064
Levofloxacin0.030.258
Trovafloxacin0.0150.032
Sparfloxacin0.030.516
Norfloxacin0.060.254
Ofloxacin0.060.254
Nalidixic Acid0.51632

Key Experimental Protocols

Serial Passage for In Vitro Resistance Selection

This method is utilized to assess the potential for multi-step resistance development by exposing a bacterial population to gradually increasing concentrations of an antimicrobial agent over time.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.

  • Initial MIC Determination: The baseline Minimum Inhibitory Concentration (MIC) of the antibiotic for the parent bacterial strain is determined using a standard method such as broth microdilution.

  • Serial Subculturing: The bacterial culture from the well containing the highest concentration of the antibiotic that permits growth (sub-MIC) is used to inoculate a new set of tubes or microplate wells containing a fresh two-fold serial dilution of the antibiotic.

  • Incubation: The cultures are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Iterative Process: This process of subculturing from the highest sub-MIC concentration is repeated for a defined number of passages (e.g., 50) or until a significant increase in the MIC is observed.[4]

  • MIC Monitoring: The MIC is determined at each passage to track the development of resistance.

  • Characterization of Mutants: Resistant mutants are isolated, and the genetic basis of resistance (e.g., mutations in gyrA and parC) is determined by sequencing.

Mutant Prevention Concentration (MPC) Assay

The MPC is determined to assess the ability of an antibiotic to prevent the emergence of resistant mutants.

  • Preparation of High-Density Inoculum: A large number of bacteria (typically >10¹⁰ CFU) are prepared by concentrating an overnight culture.

  • Agar (B569324) Plate Preparation: Agar plates containing a range of antibiotic concentrations, typically in two-fold dilutions around the expected MPC, are prepared.

  • Inoculation: The high-density bacterial inoculum is plated onto the antibiotic-containing agar plates.

  • Incubation: Plates are incubated for 24-48 hours.

  • MPC Determination: The MPC is the lowest antibiotic concentration that completely inhibits bacterial growth.[5]

Mechanisms of Quinolone Resistance

The primary mechanisms of resistance to quinolone antibiotics are target-site mutations and enhanced efflux.

  • Target-Site Mutations: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, are the most common cause of high-level resistance.[3][6] These mutations alter the enzyme structure, reducing the binding affinity of the quinolone.

  • Efflux Pumps: Bacteria can also develop resistance by overexpressing efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, thereby reducing the intracellular drug concentration.[3][7] The presence of an efflux pump inhibitor like reserpine (B192253) can help to identify the contribution of this mechanism.[4]

Visualizations

Quinolone_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Development quinolone Quinolone target DNA Gyrase / Topoisomerase IV quinolone->target Inhibition efflux Efflux Pump overexpressed_efflux Overexpressed Efflux Pump quinolone->overexpressed_efflux Expulsion dna DNA Replication target->dna Facilitates mutated_target Mutated Target resistance Quinolone Resistance mutation gyrA/parC Mutation mutation->resistance Leads to efflux_upregulation Efflux Pump Upregulation efflux_upregulation->resistance Leads to quinolone_ext External Quinolone quinolone_ext->quinolone Entry Experimental_Workflow start Start: Bacterial Isolate mic Determine Initial MIC start->mic passage Serial Passage in Sub-inhibitory Concentration mic->passage mic_check Determine MIC of Passaged Culture passage->mic_check decision Significant MIC Increase? mic_check->decision decision->passage No isolate Isolate Resistant Mutant decision->isolate Yes sequence Sequence gyrA/parC genes isolate->sequence end End: Characterized Resistant Mutant sequence->end

References

Safety Operating Guide

Personal protective equipment for handling Clinafloxacin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Clinafloxacin hydrochloride. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Precautions

This compound is a fluoroquinolone antibiotic intended for research use only. Safety data sheets present conflicting hazard information. While some classify the substance as non-hazardous[1], others indicate it may be harmful if swallowed, cause skin and eye irritation, and lead to respiratory irritation[2]. One source suggests it is suspected of damaging fertility or the unborn child. Therefore, it is imperative to handle this compound with caution and assume it is hazardous.

Key precautions include avoiding contact with skin and eyes, preventing the formation and inhalation of dust and aerosols, and using the substance only in well-ventilated areas.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment should be worn at all times when handling this compound.

PPE CategoryItemStandardPurpose
Eye Protection Safety glasses with side-shields or gogglesANSI Z87.1 / EN 166Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)ASTM F739 / EN 374Prevents skin contact. Gloves must be inspected before use and disposed of properly after.
Body Protection Laboratory coat or impervious clothingProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when ventilation is inadequate or when handling large quantities that may generate dust.

Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound and ensure laboratory safety.

Storage Conditions

FormTemperatureDuration
Powder -20°C3 years[1][4]
4°C2 years[4]
In Solvent -80°C6 months[1]
  • Always keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][3]

  • Protect from direct sunlight and sources of ignition.[1]

Operational Protocols

Follow these step-by-step procedures for safe handling and disposal.

General Handling Protocol

  • Preparation: Before handling, ensure a designated workspace is clean and uncluttered. Confirm that safety equipment, including an eyewash station and safety shower, is accessible.[1]

  • Donning PPE: Put on all required personal protective equipment in the correct sequence: gown, mask/respirator, goggles, and then gloves.

  • Weighing and Aliquoting: Conduct all weighing and preparation of solutions within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

  • Handling: Avoid any direct contact with the substance. Use appropriate laboratory utensils (spatulas, forceps) for transfer.

  • Post-Handling: After handling, thoroughly decontaminate the work surface.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by goggles, gown, and finally the mask/respirator.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[3]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as chemical waste.

  • Waste Collection: Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes, pipette tips), in a dedicated, clearly labeled, and sealed waste container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1] Do not dispose of it down the drain or in regular trash.[3]

  • Professional Disposal Service: Utilize a licensed professional waste disposal service for the final removal and treatment of the chemical waste.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Chemical Spill Response

In the event of a spill, follow the workflow below. Ensure that only trained personnel undertake the cleanup process.

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill (Size & Location) evacuate->assess ppe Don Full PPE (Respirator, Gown, Goggles, Gloves) assess->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (Use absorbent pads for liquids) ventilate->contain cleanup Clean Up Spill - Cover powder with damp cloth - Use absorbent for solutions - Decontaminate with alcohol contain->cleanup collect Collect Waste (Place in sealed, labeled container) cleanup->collect decontaminate Decontaminate Area & Equipment collect->decontaminate dispose Dispose of Waste (Follow institutional guidelines) decontaminate->dispose end Spill Managed dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clinafloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Clinafloxacin hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.